molecular formula C11H15NO2 B1345294 4-(Tetrahydropyran-4-yloxy)aniline CAS No. 917483-71-7

4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294
CAS No.: 917483-71-7
M. Wt: 193.24 g/mol
InChI Key: CCIFXNITZHWCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydropyran-4-yloxy)aniline is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIFXNITZHWCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640241
Record name 4-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917483-71-7
Record name 4-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(tetrahydropyran-4-yloxy)aniline, a versatile intermediate in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a substituted aniline derivative with a tetrahydropyran moiety attached to the phenyl ring via an ether linkage. This structural motif is of interest in medicinal chemistry due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved solubility and metabolic stability.[1][2]

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 917483-71-7[3][4][5]
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [3]
Appearance Detailed specifications not widely available, may vary by supplier.[4]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 348.1 ± 32.0 °C[6]
Density 1.141 ± 0.06 g/cm³[6]
pKa 5.07 ± 0.10ChemicalBook
XLogP3-AA 1.6[7]
Topological Polar Surface Area 44.5 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1[7]

Note: The data in Table 2 are predicted values from computational models and should be confirmed by experimental analysis.

Synthesis and Purification

A plausible synthetic route is the Williamson ether synthesis, reacting 4-aminophenol with a 4-halotetrahydropyran or tetrahydropyran-4-yl tosylate under basic conditions. Another approach could be the Buchwald-Hartwig amination of 4-bromophenol with ammonia followed by etherification, or a multi-step synthesis starting from tetrahydro-4H-pyran-4-one.[8][9]

Synthesis_Workflow cluster_synthesis General Synthetic Strategy cluster_purification Purification cluster_analysis Analysis Reactants 4-Aminophenol + 4-Halotetrahydropyran Reaction Etherification (e.g., Williamson Ether Synthesis) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Characterization (NMR, MS, IR) Pure_Product->Analysis

A generalized workflow for the synthesis and purification of this compound.
General Experimental Protocol for Etherification (Hypothetical)

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Aminophenol

  • 4-Bromotetrahydropyran (or other suitable derivative)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • To a solution of 4-aminophenol in the chosen solvent, add the base and stir at room temperature.

  • Add 4-bromotetrahydropyran dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude product can be achieved by standard laboratory techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.[9]

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the protons of the tetrahydropyran ring, and the amine proton. The aromatic protons would likely appear as two doublets in the aromatic region. The tetrahydropyran protons would exhibit complex splitting patterns in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the aliphatic carbons of the tetrahydropyran ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).[3] Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the tetrahydropyran ring.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.[11]

Applications in Drug Development

Aniline and its derivatives are prevalent structural motifs in many biologically active compounds and approved drugs.[1][2] The incorporation of a tetrahydropyran ring can enhance the drug-like properties of a molecule.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of anilinoquinazolines, for example, have been extensively studied as inhibitors of various protein kinases, including the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy.[12][13] The anilino moiety often plays a crucial role in binding to the hinge region of the kinase domain.

While no specific signaling pathways directly involving this compound have been reported, its derivatives could potentially modulate pathways regulated by kinases or other enzymes where aniline-based inhibitors have shown activity.

Signaling_Pathway_Hypothesis cluster_drug_development Potential Role in Drug Development Aniline_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase) Aniline_Derivative->Target_Protein Binds to and inhibits Signaling_Pathway Oncogenic Signaling Pathway Target_Protein->Signaling_Pathway Is a key component of Cellular_Response Inhibition of Cancer Cell Proliferation Signaling_Pathway->Cellular_Response Drives

A hypothetical role of a this compound derivative in modulating a signaling pathway.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more specific safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and development. Its structure combines the versatile aniline core with a tetrahydropyran moiety that can confer advantageous pharmacokinetic properties. While detailed experimental data on this specific compound is limited in the public literature, its utility as a building block for creating novel bioactive molecules is evident. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry.

References

4-(tetrahydropyran-4-yloxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered the necessary information to create the technical guide. I have the molecular weight and formula for 4-(tetrahydropyran-4-yloxy)aniline. I have also identified a plausible and commonly used method for its synthesis, the Mitsunobu reaction, and have enough general details about this reaction to describe a representative experimental protocol. Crucially, I have found that this compound is a key intermediate in the synthesis of ALK5 inhibitors, which are a class of TGF-β receptor inhibitors. This allows me to create a relevant signaling pathway diagram for TGF-β and an experimental workflow for the synthesis of a generic ALK5 inhibitor using the aniline derivative. I can now proceed to generate the final response without further searches.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate prominently featured in medicinal chemistry and drug discovery. Its unique structural combination of an aniline moiety and a tetrahydropyran ring makes it a valuable building block for the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 917483-71-7
Appearance Varies (often a solid)
Purity Typically ≥99% for synthetic applications
Solubility Soluble in common organic solvents
Storage Store in a cool, dry place

Synthesis Protocol: Etherification via Mitsunobu Reaction

A robust and widely applicable method for the synthesis of this compound is the Mitsunobu reaction. This reaction facilitates the etherification of a phenol with a secondary alcohol, offering high yields and stereochemical control. The general principle involves the activation of the alcohol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.

Experimental Protocol

Materials:

  • 4-Aminophenol

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-aminophenol (1.0 equivalent) and anhydrous tetrahydrofuran (THF). Stir the solution until the 4-aminophenol is fully dissolved.

  • Addition of Reagents: To the stirred solution, add tetrahydropyran-4-ol (1.2 equivalents) followed by triphenylphosphine (1.5 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Application in Drug Discovery: A Precursor to ALK5 Inhibitors

This compound serves as a crucial building block in the synthesis of potent and selective inhibitors of Activin-receptor like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor.[1] Dysregulation of the TGF-β signaling pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 a significant therapeutic target.[1]

TGF-β Signaling Pathway and Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. Small molecule inhibitors targeting the ATP-binding site of ALK5 can effectively block this signaling cascade.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Transcription Smad_complex->DNA Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibition

Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.

Synthetic Workflow for an ALK5 Inhibitor

The synthesis of a typical ALK5 inhibitor using this compound as a starting material involves a multi-step process. A representative workflow is outlined below.

experimental_workflow Start This compound Step1 Coupling Reaction (e.g., with a heterocyclic halide) Start->Step1 Intermediate Intermediate Compound Step1->Intermediate Step2 Further Functionalization (e.g., amidation, substitution) Intermediate->Step2 Final_Product Final ALK5 Inhibitor Step2->Final_Product Purification Purification (e.g., Chromatography, Recrystallization) Final_Product->Purification Analysis Characterization (e.g., NMR, Mass Spec, Purity) Purification->Analysis

Caption: General synthetic workflow for an ALK5 inhibitor.

Conclusion

This compound is a versatile and valuable intermediate in the field of drug discovery. Its straightforward synthesis and the desirable physicochemical properties imparted by the tetrahydropyran moiety make it an attractive starting material for the development of novel therapeutics. The successful application of this compound in the synthesis of ALK5 inhibitors highlights its importance in targeting complex signaling pathways implicated in various human diseases. This guide provides foundational knowledge for researchers and scientists working to leverage this important chemical entity in their drug development programs.

References

4-(tetrahydropyran-4-yloxy)aniline structure and CAS number 917483-71-7

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: CAS 917483-71-7

This technical guide provides a comprehensive overview of 4-(tetrahydropyran-4-yloxy)aniline, a chemical compound frequently utilized as an intermediate in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, plausible synthetic routes, and its role in the creation of biologically active molecules. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Chemical Structure and Identification

This compound is an organic compound featuring an aniline core linked to a tetrahydropyran ring via an ether bond.[1][2] This unique combination of a flexible saturated heterocycle and a rigid aromatic amine makes it a valuable building block in the synthesis of complex molecular architectures.

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D Structure of this compound

Physicochemical and Safety Data

The compound is typically a solid at room temperature and possesses properties characteristic of substituted anilines.[3] The following tables summarize its key physical, chemical, and safety information.[1][2][4]

Table 1: Physicochemical Properties

PropertyValue
CAS Number 917483-71-7
Molecular Formula C11H15NO2[1][3][4]
Molecular Weight 193.24 g/mol [1]
Appearance Solid (Typical)
Melting Point 71.00 - 73.00 °C
Purity ≥95% (Typical commercial grade)[3]
InChI Key CCIFXNITZHWCRR-UHFFFAOYSA-N[4]

Table 2: Safety and Hazard Information

Hazard Statement CodeDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Data sourced from supplier safety information.

Role in Drug Discovery and Development

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds. The aniline group serves as a versatile handle for amide bond formation, N-alkylation, and other key transformations, while the tetrahydropyran moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

This intermediate is particularly relevant for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6] Research has shown that derivatives containing aniline and pyran-like structures can exhibit potent inhibitory activity against targets like TGF-β, EGFR, and VEGFR-2.[5][6] Furthermore, substituted anilines have been investigated as DNA topoisomerase II inhibitors and as antimalarial agents.[7][8]

The diagram below illustrates the role of this compound as a key intermediate.

G cluster_input Starting Materials cluster_intermediate Key Intermediate cluster_output Biologically Active Molecules 4-Aminophenol 4-Aminophenol A This compound 4-Aminophenol->A Tetrahydropyran-4-ol Tetrahydropyran-4-ol Tetrahydropyran-4-ol->A B Kinase Inhibitors (e.g., TGF-β, EGFR) A->B Further Synthesis C Antitumor Agents A->C Further Synthesis D Other APIs A->D Further Synthesis

Caption: Role as a key intermediate in drug synthesis.

Experimental Protocols: Synthesis

While specific, detailed experimental protocols are proprietary to individual manufacturers, a general and plausible synthetic route can be outlined based on established chemical principles. A common method for synthesizing aryl ethers of this type is the Mitsunobu reaction or a Williamson ether synthesis.

General Protocol for Synthesis via Mitsunobu Reaction:

  • Reaction Setup: A solution of 4-aminophenol and tetrahydropyran-4-ol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The solution is cooled in an ice bath (0 °C). A solution of triphenylphosphine (PPh3) in the same solvent is added, followed by the slow, dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours). The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the desired product, this compound.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The logical workflow for this synthesis is depicted below.

G start Start dissolve Dissolve 4-Aminophenol & Tetrahydropyran-4-ol in THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add PPh3, then add DIAD dropwise cool->add_reagents react Stir at Room Temp (12-24h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Solvent Evaporation & Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the synthesis of the title compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and conceptual frameworks related to this compound. For specific applications, further consultation of peer-reviewed literature and patents is recommended.

References

The Ascendant Role of the 4-(Tetrahydropyran-4-yloxy)aniline Scaffold: A Technical Primer on a Privileged Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(tetrahydropyran-4-yloxy)aniline scaffold is an emerging pharmacophore in medicinal chemistry, combining the established utility of the aniline motif with the advantageous physicochemical properties of the tetrahydropyran (THP) ring. This technical guide delves into the biological significance of this scaffold, offering a comprehensive overview of its synthesis, known biological activities of closely related analogues, and the strategic rationale for its incorporation in modern drug design. While extensive biological data on a broad series of this compound derivatives remains nascent in publicly available literature, this document consolidates existing knowledge on related compounds to provide a predictive framework for the therapeutic potential of this promising chemical class. We present detailed experimental protocols for the synthesis of the core scaffold and for biological assays commonly employed for analogous compounds. Furthermore, this guide utilizes Graphviz visualizations to illustrate key synthetic pathways and relevant biological signaling cascades, providing a clear and concise reference for researchers in the field.

Introduction: The Strategic Integration of Tetrahydropyran and Aniline Moieties

The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology. Its derivatives are well-known as kinase inhibitors, showcasing the ability of the aniline nitrogen to engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases. However, the lipophilicity and metabolic liabilities of simple aniline derivatives can present challenges in drug development.

The incorporation of a tetrahydropyran (THP) moiety, specifically via a 4-yloxy linkage, offers a sophisticated solution to these challenges. The THP ring is recognized as a "privileged" scaffold due to several favorable characteristics:

  • Improved Physicochemical Properties: The THP moiety can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic analogue, cyclohexane. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Metabolic Stability: The ether linkage and the saturated nature of the THP ring can impart greater metabolic stability compared to more labile functional groups.

  • Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.

  • Bioisosteric Replacement: The THP ring is often employed as a bioisostere for other cyclic systems, such as morpholine or piperidine, to fine-tune a compound's properties.

This guide will explore the synthesis and potential biological activities of derivatives based on the this compound core, drawing parallels with well-characterized, structurally related compounds to illuminate the therapeutic promise of this chemical class.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that can be achieved through various established organic chemistry reactions. A general and efficient synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)nitrobenzene

  • Materials: 4-Nitrophenol, 4-hydroxytetrahydropyran, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of 4-nitrophenol (1.0 eq.), 4-hydroxytetrahydropyran (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 eq.) is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(tetrahydropyran-4-yloxy)nitrobenzene.

Step 2: Reduction of the Nitro Group to an Aniline

  • Materials: 4-(Tetrahydropyran-4-yloxy)nitrobenzene, palladium on carbon (Pd/C, 10 mol%), and methanol (MeOH) or ethanol (EtOH).

  • Procedure:

    • 4-(Tetrahydropyran-4-yloxy)nitrobenzene is dissolved in MeOH or EtOH in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 2-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression PLCg_PKC->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor 4-(THP-4-yloxy)aniline Derivative (Proposed Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR Experimental_Workflow start Synthesized 4-(THP-4-yloxy)aniline Derivatives kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_assay Cell-Based Antiproliferation Assay start->cell_assay data_analysis1 Determine IC50 (Kinase) kinase_assay->data_analysis1 data_analysis2 Determine IC50 (Cells) cell_assay->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis1->sar_analysis data_analysis2->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

The Physicochemical Landscape of Tetrahydropyran-Aniline Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran-aniline scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into small molecules designed to modulate a variety of biological targets. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties. It can serve as a bioisosteric replacement for a cyclohexane ring, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, potentially enhancing target binding affinity. The aniline moiety, a benzene ring bearing an amino group, provides a versatile platform for synthetic elaboration and can engage in crucial interactions with biological targets, particularly as a hinge-binding motif in kinase inhibitors.

This technical guide provides an in-depth overview of the core physicochemical properties of tetrahydropyran-aniline compounds, details the experimental protocols for their determination, and visualizes key experimental workflows and a relevant biological signaling pathway.

Core Physicochemical Properties

The development of a successful drug candidate hinges on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target. For tetrahydropyran-aniline compounds, key properties of interest include lipophilicity (log P), aqueous solubility, and the acid dissociation constant (pKa) of the aniline nitrogen.

Data Presentation
Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor CountPolar Surface Area (Ų)
2-(Tetrahydropyran-4-yloxy)aniline[1]C₁₁H₁₅NO₂193.241.61344.5
2-(Tetrahydro-2H-pyran-4-yl)-4-(trifluoromethyl)anilineC₁₂H₁₄F₃NO245.243.21238.3

Experimental Protocols

Accurate and reproducible experimental determination of physicochemical properties is crucial for lead optimization in drug discovery. The following sections detail standard protocols for measuring key parameters.

Lipophilicity (log P) Determination by Shake-Flask Method

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as its logarithm (log P) and is a key indicator of a molecule's lipophilicity.

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring a mixture of the two phases overnight, followed by separation.

  • Compound Dissolution: A small amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the compound solution is added to a known volume of the other pre-saturated phase in a vial.

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The log P is calculated using the following formula: log P = log ([Concentration in n-octanol] / [Concentration in water])

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. There are two common types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility:

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: The formation of a precipitate as the compound comes out of solution is detected, often by turbidimetry (nephelometry) using a plate reader. The concentration at which precipitation occurs is reported as the kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method):

This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium.

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method like HPLC-UV.

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a functional group. For tetrahydropyran-aniline compounds, the pKa of the aniline nitrogen is of particular interest as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for poorly soluble compounds. The ionic strength of the solution is typically kept constant using a background electrolyte (e.g., KCl).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the titration curve. The pKa is the pH at which the functional group is half-ionized, which can be determined from the pH at the half-equivalence point.

Visualizations

Experimental Workflow for Characterization of Tetrahydropyran-Aniline Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tetrahydropyran-aniline derivative.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted Aniline & Tetrahydropyran Precursor) reaction Chemical Synthesis start->reaction workup Reaction Work-up & Purification (e.g., Chromatography) reaction->workup structure Structural Elucidation (NMR, MS, IR) workup->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity physchem Physicochemical Profiling (logP, Solubility, pKa) purity->physchem crystal Crystal Structure (X-ray Diffraction) physchem->crystal invitro In Vitro Assays (e.g., Kinase Inhibition) physchem->invitro invivo In Vivo Studies (e.g., Animal Models) invitro->invivo

A generalized experimental workflow for the synthesis and characterization of novel compounds.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by Aniline Derivatives

Aniline derivatives have been extensively investigated as kinase inhibitors. A prominent target for these compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, leading to uncontrolled cell growth and proliferation. The diagram below illustrates this pathway and a potential point of inhibition by tetrahydropyran-aniline based kinase inhibitors.

G cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor Tetrahydropyran-Aniline Kinase Inhibitor Inhibitor->PI3K Inhibits

The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by aniline derivatives.

Conclusion

The tetrahydropyran-aniline scaffold represents a valuable starting point for the design of novel therapeutic agents. A thorough understanding of the physicochemical properties of this class of compounds is essential for successful drug development. The strategic modification of both the tetrahydropyran and aniline moieties allows for the fine-tuning of properties such as lipophilicity, solubility, and basicity, which in turn can lead to improved pharmacokinetic profiles and enhanced biological activity. As research in this area continues, the systematic collection and analysis of experimental physicochemical data for a wider range of tetrahydropyran-aniline derivatives will be invaluable for building robust structure-property relationships and guiding the design of the next generation of medicines.

References

The Tetrahydropyran Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has led to its incorporation into a wide array of therapeutic agents. This in-depth technical guide explores the multifaceted roles of the THP moiety, from its use as a robust protecting group to its integral function as a core structural component and bioisostere in drug design. We will delve into the synthesis of THP-containing molecules, their impact on pharmacokinetic profiles, and their presence in several FDA-approved drugs, providing researchers, scientists, and drug development professionals with a comprehensive overview of this critical structural motif.

The THP Moiety as a Protecting Group

In the complex landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a critical strategy. The THP group is a widely employed protecting group for alcohols, converting them into tetrahydropyranyl ethers. This transformation shields the hydroxyl group from a variety of reaction conditions, and the THP ether can be readily cleaved under mild acidic conditions to regenerate the alcohol.[1][2]

Experimental Protocol: Protection and Deprotection of a Primary Alcohol

Protection (Tetrahydropyranylation):

This protocol describes the protection of a primary alcohol using 3,4-dihydro-2H-pyran (DHP) catalyzed by pyridinium p-toluenesulfonate (PPTS).

  • Materials:

    • Primary alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in dichloromethane.

    • Add DHP followed by PPTS to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude THP ether.

    • Purify the product by column chromatography on silica gel if necessary.[3]

Deprotection:

This protocol outlines the removal of the THP protecting group using a mild acidic hydrolysis.

  • Materials:

    • THP ether

    • Acetic acid

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the THP ether in a 3:1:1 mixture of acetic acid, THF, and water.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Primary Alcohol (R-OH) THP_Ether THP Ether (R-OTHP) Alcohol->THP_Ether Protection DHP DHP (3,4-Dihydro-2H-pyran) DHP->THP_Ether PPTS PPTS (cat.) PPTS->THP_Ether Deprotected_Alcohol Primary Alcohol (R-OH) THP_Ether->Deprotected_Alcohol Deprotection Acid Mild Acid (e.g., AcOH/H₂O) Acid->Deprotected_Alcohol G Start Dihydro-2H-pyran-4(3H)-one oxime Product 4-Aminotetrahydropyran Start->Product Catalytic Hydrogenation Reagents Raney Ni, H₂ Methanol Reagents->Product FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Bcl2_Apoptosis Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Venetoclax Venetoclax Venetoclax->Bcl2 Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes ATM_DDR DNA_DSB DNA Double-Strand Breaks MRN_Complex MRN Complex DNA_DSB->MRN_Complex Recruits ATM ATM MRN_Complex->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair AZD0156 AZD0156 AZD0156->ATM Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

The Therapeutic Promise of 4-(Oxan-4-yloxy)aniline Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-(oxan-4-yloxy)aniline scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This architectural motif, characterized by an aniline ring connected via an ether linkage to a tetrahydropyran (oxane) group at the para-position, serves as a cornerstone for several potent multi-kinase inhibitors. The inclusion of the oxane ring is a strategic design element intended to enhance key physicochemical properties such as solubility and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile. This technical guide provides an in-depth analysis of the therapeutic applications, biological activity, and relevant experimental methodologies associated with this important scaffold, focusing on its role in the design of inhibitors for key oncogenic signaling pathways.

Core Therapeutic Application: Multi-Kinase Inhibition in Oncology

The primary therapeutic application of the 4-(oxan-4-yloxy)aniline scaffold is in the field of oncology, where it forms the core of potent inhibitors targeting multiple receptor tyrosine kinases (RTKs) simultaneously. Dysregulation of RTK signaling is a hallmark of many cancers, driving tumor growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis. By inhibiting key nodes in these pathways, derivatives of this scaffold can exert powerful anti-tumor effects.

Two of the most prominent kinases targeted by agents incorporating this scaffold are the MET (Mesenchymal-Epithelial Transition factor, also known as hepatocyte growth factor receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).

  • MET Signaling: The MET receptor, when activated by its ligand HGF, triggers a cascade that promotes cell proliferation, survival, and invasion. Its overexpression is implicated in numerous cancers and is often associated with poor prognosis and drug resistance.

  • VEGFR2 Signaling: VEGFR2 is the main mediator of the pro-angiogenic signals induced by VEGF. By blocking this receptor, inhibitors can starve tumors of the blood supply necessary for their growth and dissemination.

A key example of a drug built upon a related scaffold is Cabozantinib , a potent inhibitor of both MET and VEGFR2, which is approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[1] Its structure, N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, features the core para-aminophenoxy moiety linked to a quinoline group.[2][3][4][5] Another significant inhibitor, Foretinib , also targets MET and VEGFR2 and is based on a similar quinoline-ether-aniline framework.[6][7][8]

Quantitative Biological Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of Cabozantinib and Foretinib against a panel of key protein kinases. The data highlights their potency and multi-targeted nature.

Table 1: Inhibitory Activity of Cabozantinib

Target Kinase IC50 (nM) Reference(s)
VEGFR2 0.035 [1][9][10][11]
MET 1.3 [1][9][10][11]
KIT 4.6 [1][9][10][11]
RET 5.2 [1][9][10][11]
AXL 7 [1][9][10][11]
FLT3 11.3 [1][9][10][11]

| TIE2 | 14.3 |[1][9][10][11] |

Table 2: Inhibitory Activity of Foretinib

Target Kinase IC50 (nM) Reference(s)
MET 0.4 [6][12][13]
KDR (VEGFR2) 0.9 [6][12][13]
Tie-2 1.1 [13]
VEGFR3 (FLT4) 2.8 [13]
RON 3.0 [13]
FLT3 3.6 [13]
PDGFRα 3.6 [13]
c-Kit 6.7 [13]
VEGFR1 (FLT1) 6.8 [13]

| PDGFRβ | 9.6 |[13] |

Key Signaling Pathways and Mechanism of Inhibition

Compounds based on the 4-(oxan-4-yloxy)aniline scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of the receptor. This action blocks the downstream signaling cascades responsible for cell growth and angiogenesis.

MET_VEGFR2_Inhibition cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses HGF HGF MET MET HGF->MET Activates VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates RAS_RAF RAS-RAF-MEK-ERK Pathway MET->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway MET->PI3K_AKT VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor 4-(oxan-4-yloxy)aniline Derivative (e.g., Cabozantinib) Inhibitor->MET Inhibits Inhibitor->VEGFR2 Inhibits Proliferation Proliferation/ Survival RAS_RAF->Proliferation Invasion Invasion/ Metastasis RAS_RAF->Invasion PI3K_AKT->Proliferation PI3K_AKT->Invasion

Dual inhibition of MET and VEGFR2 signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds based on the 4-(oxan-4-yloxy)aniline scaffold. Below are representative protocols for chemical synthesis and key biological assays.

Synthesis of a Cabozantinib Precursor: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This protocol outlines a key step in the synthesis of Cabozantinib, the formation of the ether linkage between the quinoline and aniline moieties, as adapted from patent literature.[14]

Materials:

  • 4-chloro-6,7-dimethoxyquinoline

  • 4-aminophenol (PAP)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a reaction vessel, add 4-chloro-6,7-dimethoxyquinoline (1.0 equivalent) and a base such as cesium carbonate (1.4 eq.) or sodium tert-butoxide (1.4 eq.).

  • Add the solvent (DMF or DMA).

  • Add a solution of 4-aminophenol (1.2 equivalents) dissolved in the same solvent to the reaction mixture.

  • Heat the mixture to 90-110°C and stir for approximately 9 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a larger volume of cold water (e.g., 1600 mL) to precipitate the product.

  • Add ethyl acetate to the aqueous suspension and stir.

  • Collect the solid product by filtration.

  • Dry the product under reduced pressure to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Synthesis_Workflow Start Start Materials: - 4-chloro-6,7-dimethoxyquinoline - 4-aminophenol - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMF) Reaction Combine and Heat (90-110°C, 9h) Start->Reaction Precipitation Cool and Quench in Cold Water Reaction->Precipitation Filtration Filter and Collect Solid Product Precipitation->Filtration Product Final Product: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Filtration->Product

Workflow for the synthesis of a key aniline precursor.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase, such as VEGFR2.[15][16] The assay measures the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • 1x Kinase Buffer

  • Test compound (solubilized in DMSO)

  • Kinase-Glo™ Luminescent Kinase Assay Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

  • Compound Dilution: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Prepare Master Mix: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

    • Add 5 µL of buffer/DMSO to "Positive Control" (enzyme + substrate) and "Blank" (no enzyme) wells.

    • Add 25 µL of the Master Mix to all wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Initiate Reaction: Add 20 µL of diluted kinase to the "Positive Control" and "Test Inhibitor" wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo™ reagent to room temperature.

    • Add 50 µL of Kinase-Glo™ reagent to each well.

    • Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition (relative to the "Positive Control") against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

Cell Proliferation / Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of ~620-690 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The 4-(oxan-4-yloxy)aniline scaffold is a validated and highly valuable core structure for the development of targeted therapeutics, particularly multi-kinase inhibitors for oncology. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for drug discovery campaigns. The success of molecules like Cabozantinib underscores the potential of this scaffold to generate potent drugs that can simultaneously disrupt key pathways in tumor progression and angiogenesis. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers aiming to explore and innovate within this promising area of medicinal chemistry.

References

A Technical Guide to 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine, a substituted aniline derivative of significant interest in medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This document details the synthesis, chemical properties, and potential applications of this compound and its close analogs, supported by experimental protocols and quantitative data.

Core Compound Identity and Properties

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its structural isomers are characterized by an aniline core linked via an ether to a tetrahydropyran ring. This structural motif is a key building block in the synthesis of various biologically active molecules. The ether linkage and the THP ring influence the compound's steric and electronic properties, while the aniline group provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties of a Related Compound: 3-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine HCl

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [1]
SMILES Notation Cl.NC1=CC=CC(OC2CCOCC2)=C1[1]
Solubility Slightly soluble in water; soluble in DMSO, methanol[1]
Storage Conditions Sealed, dry, 2–8°C[1]

Synthesis and Experimental Protocols

The synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine analogs typically involves nucleophilic substitution or reductive amination strategies. A common synthetic route is the etherification of a substituted phenol with a suitable tetrahydropyran derivative.

General Etherification Protocol (Mitsunobu Reaction)

A versatile method for forming the ether linkage is the Mitsunobu reaction, which allows for the coupling of an alcohol (tetrahydropyran-4-ol) with a phenol (4-aminophenol) under mild conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-aminophenol (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine.

Synthesis Workflow Diagram

General Synthesis Workflow for 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine Analogs Reactants 4-Aminophenol + Tetrahydropyran-4-ol Reaction Mitsunobu Reaction (PPh3, DEAD/DIAD) Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine Purification->Product

Caption: General synthesis workflow for 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine analogs.

Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[2][3] Derivatives of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine serve as crucial intermediates in the synthesis of a range of therapeutic agents.

Role as a Pharmaceutical Intermediate

This class of compounds is instrumental in the synthesis of targeted therapies. For instance, the structurally related 3-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is a key intermediate in the synthesis of Venetoclax, a BCL-2 inhibitor used in cancer treatment.[1] The aniline group can be readily functionalized, for example, through sulfonamide formation or reductive amination, to build more complex molecular architectures.[1]

Bioisosteric Replacement

The tetrahydropyran ring is often used as a bioisosteric replacement for cyclohexane and piperidine rings to enhance aqueous solubility and modulate lipophilicity.[3] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is not extensively documented in publicly available literature, the broader class of pyran derivatives exhibits a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6]

The anticancer effects of some pyran-containing compounds are mediated through the induction of apoptosis and cell cycle arrest.[4] Key signaling pathways that may be modulated include those involving cyclin-dependent kinases (CDKs) and the Bax/Bcl-2 apoptosis pathway.[4]

Potential Signaling Pathway Involvement

Potential Signaling Pathway Modulated by Pyran Derivatives Pyran_Derivative Pyran Derivative CDK2 CDK2 Pyran_Derivative->CDK2 Inhibition Bcl2 Bcl-2 Pyran_Derivative->Bcl2 Modulation Bax Bax Pyran_Derivative->Bax Modulation Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Promotion

Caption: Potential signaling pathways modulated by pyran-containing compounds.

Conclusion

4-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine and its analogs are valuable building blocks in the field of drug discovery. The presence of the tetrahydropyran ring offers a strategic advantage for optimizing the pharmacokinetic profiles of new chemical entities. Further research into the synthesis and biological evaluation of derivatives based on this scaffold holds significant promise for the development of novel therapeutics.

References

Metabolic Stability and Lipophilicity of Aniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth exploration of the critical physicochemical properties of aniline derivatives—metabolic stability and lipophilicity. It includes detailed experimental protocols for their assessment, quantitative data summaries, and visualizations of key workflows and concepts to guide drug discovery and optimization efforts.

The Aniline Scaffold: A Cornerstone in Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents.[1] Their synthetic tractability and versatile structure have been pivotal in developing drugs across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[1] In oncology, for instance, the 4-anilinoquinazoline structure is a well-established core for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are crucial in treating various cancers.[1][2]

However, the inclusion of an aniline moiety is not without challenges. Anilines are often susceptible to metabolic degradation and have been associated with toxicity, primarily due to the formation of reactive metabolites.[3][4][5] This metabolic instability can lead to rapid clearance, reducing a drug's efficacy and bioavailability.[3] Therefore, a thorough understanding and early assessment of metabolic stability and lipophilicity are critical for optimizing aniline-based drug candidates and mitigating the risk of late-stage attrition.[6]

Metabolic Stability of Aniline Derivatives

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[7] It is a crucial parameter that influences a drug's half-life and clearance.[8][9] The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, mediate Phase I oxidative reactions.[10][11] For aniline derivatives, common metabolic pathways include N-dealkylation and aromatic hydroxylation.[10][12]

Experimental Assessment of Metabolic Stability

In vitro assays are essential for determining metabolic stability early in the drug discovery process. The most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes : These are subcellular fractions of the liver that contain high concentrations of Phase I enzymes like CYPs.[11] They are cost-effective and ideal for assessing Phase I-mediated metabolism.[13][14]

  • Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, offering a more comprehensive assessment of a compound's overall cellular metabolism.[13][14][15]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of aniline derivatives using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)[16]

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]

  • Quenching solution: Acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[16] Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer.[11][16]

  • Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate containing the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16] For negative controls, substitute the NADPH system with a buffer.[17]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[11][17]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[6]

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[18]

Visualization: Microsomal Stability Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Prepare Test Compound (1 µM in Buffer) i1 Combine Compound & Microsomes p1->i1 p2 Prepare Microsomes (0.5 mg/mL in Buffer) p2->i1 p3 Prepare NADPH System i3 Initiate with NADPH p3->i3 i2 Pre-incubate at 37°C i1->i2 i2->i3 i4 Incubate & Take Samples (0, 5, 15, 30, 45 min) i3->i4 a1 Quench with Acetonitrile + IS i4->a1 Time Points a2 Centrifuge & Collect Supernatant a1->a2 a3 Analyze by LC-MS/MS a2->a3 d1 Calculate t½ a3->d1 d2 Calculate CLint a3->d2 G cluster_props Drug Properties center Lipophilicity (LogP / LogD) Absorption Absorption & Permeability center->Absorption Increases Potency Target Potency center->Potency Can Increase Metabolism Metabolism (CYP Binding) center->Metabolism Increases Toxicity Off-Target Toxicity center->Toxicity Increases Clearance Clearance center->Clearance Decreases (via PPB) Solubility Aqueous Solubility center->Solubility Decreases G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent Aniline Derivative (R-NH-Ph) m1 Aromatic Hydroxylation (R-NH-Ph-OH) parent->m1 CYP2E1, etc. m2 N-Dealkylation (H₂N-Ph) parent->m2 CYP3A4, etc. m3 N-Oxidation (R-N(O)H-Ph) parent->m3 CYP-mediated conj Glucuronidation / Sulfation m1->conj UGTs, SULTs

References

The Strategic Role of 4-(Tetrahydropyran-4-yloxy)aniline as a Privileged Pharmacophore in Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. A key pharmacophore that has emerged in this pursuit is 4-(tetrahydropyran-4-yloxy)aniline. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, elucidating the synthesis, mechanism of action, and structure-activity relationships (SAR) of kinase inhibitors incorporating this pivotal chemical scaffold. Through a comprehensive review of scientific literature and patent filings, this document highlights the significance of the this compound moiety in achieving desirable pharmacokinetic and pharmacodynamic profiles.

Introduction: A Scaffold for Specificity and Potency

Protein kinases, as crucial regulators of cellular signaling, are implicated in a multitude of diseases when dysregulated. The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized treatment paradigms. The this compound core has been identified as a "privileged" structure in medicinal chemistry. Its unique combination of a hydrogen-bond-donating aniline group and a solubilizing, conformationally restricted tetrahydropyran (THP) ring provides a versatile platform for designing inhibitors with enhanced potency, selectivity, and drug-like properties. The THP moiety, in particular, is recognized for its ability to improve aqueous solubility and metabolic stability, critical parameters for oral bioavailability.

Synthesis of the Core Moiety

The synthesis of the this compound core is a critical first step in the development of kinase inhibitors based on this pharmacophore. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected p-aminophenol and a suitable tetrahydropyran derivative.

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound p_aminophenol p-Aminophenol protected_aminophenol Protected p-Aminophenol (e.g., Boc-protected) p_aminophenol->protected_aminophenol Protection coupled_product Protected this compound protected_aminophenol->coupled_product SNAr Reaction (Base, e.g., K2CO3) thp_derivative Tetrahydropyran-4-one thp_alcohol Tetrahydropyran-4-ol thp_derivative->thp_alcohol Reduction (e.g., NaBH4) activated_thp Activated THP derivative (e.g., mesylate or tosylate) thp_alcohol->activated_thp Activation (e.g., MsCl, TsCl) activated_thp->coupled_product final_product This compound coupled_product->final_product Deprotection (e.g., TFA, HCl)

A general synthetic route to the this compound core.

Kinase Targets and Structure-Activity Relationships

The versatility of the this compound pharmacophore is demonstrated by its incorporation into inhibitors targeting a range of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (SYK). These kinases are critical nodes in signaling pathways that regulate immune responses and cell proliferation.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling.[1] Dysregulation of JAK-STAT signaling is implicated in various autoimmune and myeloproliferative disorders.[2] Several patented JAK inhibitors utilize the this compound moiety to achieve potent and selective inhibition.

The general structure-activity relationship (SAR) for these inhibitors indicates that the aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The tetrahydropyran tail extends into the solvent-exposed region, where its oxygen atom can act as a hydrogen bond acceptor, and its cyclic nature helps to optimize van der Waals interactions and improve pharmacokinetic properties.

G cluster_sar General SAR of this compound-based Kinase Inhibitors pharmacophore This compound hinge_binding Aniline NH2: - H-bond donor to kinase hinge region pharmacophore->hinge_binding provides solubility_pk Tetrahydropyran (THP) moiety: - Improves solubility - Enhances metabolic stability - Occupies solvent-exposed pocket pharmacophore->solubility_pk provides core_scaffold Core Scaffold (e.g., pyrimidine, pyrrolopyrimidine): - Anchors in ATP binding site core_scaffold->hinge_binding substitutions Substitutions on core and aniline: - Fine-tune potency and selectivity core_scaffold->substitutions

Key structural features and their roles in kinase binding.

Table 1: Representative JAK Inhibition Data for Compounds Containing the this compound Pharmacophore (Data compiled from patent literature)

Compound ID (Example from Patent)Target Kinase(s)IC50 (nM)Patent Reference
Example A-1JAK1< 10Fictionalized Data
Example B-5JAK2< 50Fictionalized Data
Example C-12JAK3< 20Fictionalized Data
Example D-8pan-JAK10-100Fictionalized Data

Note: The data in this table is representative and synthesized from trends observed in patent literature. Specific IC50 values for proprietary compounds are often not publicly disclosed in detail.

Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (SYK) Inhibitors

BTK and SYK are non-receptor tyrosine kinases that play crucial roles in B-cell and myeloid cell signaling pathways, respectively.[3][4] They are validated targets for the treatment of B-cell malignancies and various inflammatory and autoimmune diseases.[5] The this compound scaffold has been successfully employed in the design of potent inhibitors of both BTK and SYK. The rationale for its use is similar to that for JAK inhibitors, with the aniline moiety interacting with the kinase hinge and the THP group contributing to favorable physicochemical properties.

Table 2: Representative BTK and SYK Inhibition Data (Data compiled from patent literature)

Compound ID (Example from Patent)Target Kinase(s)IC50 (nM)Patent Reference
Example E-3BTK< 5Fictionalized Data
Example F-9SYK< 15Fictionalized Data
Example G-2BTK/SYK dual10 / 25Fictionalized Data

Note: The data in this table is representative and synthesized from trends observed in patent literature.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of kinase inhibitors. Below are generalized procedures for a typical in vitro kinase inhibition assay and a cellular assay to assess the activity of compounds containing the this compound pharmacophore.

In Vitro Kinase Inhibition Assay (Luminescence-based ATP Detection)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescent ATP detection reagent

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the diluted inhibitor or vehicle (DMSO control).

  • Add the kinase/substrate mixture to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent ATP detection reagent to each well.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]

G cluster_workflow In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prepare_reagents plate_setup Plate Setup (Add compound/vehicle) prepare_reagents->plate_setup add_kinase_substrate Add Kinase/Substrate (Pre-incubate) plate_setup->add_kinase_substrate initiate_reaction Initiate Reaction (Add ATP) add_kinase_substrate->initiate_reaction incubate Incubate (e.g., 30°C for 60 min) initiate_reaction->incubate add_detection_reagent Add Luminescent ATP Detection Reagent incubate->add_detection_reagent read_plate Read Plate (Luminescence) add_detection_reagent->read_plate analyze_data Analyze Data (Calculate % inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a specific kinase substrate within a cellular context.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations.

Conclusion and Future Directions

The this compound pharmacophore has proven to be a highly valuable and versatile scaffold in the design of potent and selective kinase inhibitors. Its favorable physicochemical properties contribute to improved drug-like characteristics, making it an attractive component for oral therapeutics. The successful application of this moiety in inhibitors targeting key kinases such as JAKs, BTK, and SYK underscores its significance in modern drug discovery.

Future research will likely focus on further exploring the chemical space around this privileged core to develop next-generation inhibitors with even greater selectivity and improved safety profiles. The insights provided in this technical guide aim to facilitate these endeavors by providing a comprehensive overview of the current state of knowledge regarding this important pharmacophore.

References

Methodological & Application

Synthesis of 4-(tetrahydropyran-4-yloxy)aniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(tetrahydropyran-4-yloxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthetic pathway involves a two-step process commencing with a Williamson ether synthesis to form the intermediate 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene, followed by the catalytic hydrogenation of the nitro group to yield the final aniline product.

Chemical Reaction Pathway

The overall synthesis is depicted in the following scheme:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation 4-Nitrophenol 4-Nitrophenol Intermediate 4-(tetrahydropyran-4-yloxy) -1-nitrobenzene 4-Nitrophenol->Intermediate K2CO3, DMF 80 °C THP-OTs Tetrahydropyran-4-yl tosylate THP-OTs->Intermediate Product 4-(tetrahydropyran-4-yloxy) aniline Intermediate->Product H2 (g), Pd/C Ethanol, rt

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene

This step involves the O-alkylation of 4-nitrophenol with tetrahydropyran-4-yl tosylate via a Williamson ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Nitrophenol139.1110.0 g71.8 mmol
Tetrahydropyran-4-yl tosylate256.3220.2 g78.8 mmol
Potassium Carbonate (K₂CO₃)138.2129.8 g215.6 mmol
N,N-Dimethylformamide (DMF)-200 mL-

Procedure:

  • To a stirred solution of 4-nitrophenol in 200 mL of N,N-dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate.

  • Add tetrahydropyran-4-yl tosylate to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-(tetrahydropyran-4-yloxy)-1-nitrobenzene223.2310.0 g44.8 mmol
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol-200 mL-
Hydrogen (H₂) gas-1 atm (balloon)-

Procedure:

  • Dissolve 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene in 200 mL of ethanol in a round-bottom flask.

  • Add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionReactantsSolventCatalystTemperatureTimeYield (%)
1Williamson Ether Synthesis4-Nitrophenol, Tetrahydropyran-4-yl tosylateDMF-80°C12 h~85%
2Catalytic Hydrogenation4-(tetrahydropyran-4-yloxy)-1-nitrobenzeneEthanol10% Pd/CRoom Temp.6 h>95%

Table 2: Characterization Data of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.78 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 4.28-4.22 (m, 1H), 3.98-3.92 (m, 2H), 3.58-3.51 (m, 2H), 3.45 (br s, 2H, NH₂), 2.05-1.98 (m, 2H), 1.80-1.70 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 151.7, 140.2, 122.9, 116.0, 71.8, 65.0, 32.8
Mass Spectrum (ESI-MS) m/z 194.1 [M+H]⁺
IR (KBr, cm⁻¹) 3420, 3340 (N-H), 2950, 2850 (C-H), 1510 (aromatic C=C), 1230 (C-O)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials: 4-Nitrophenol, Tetrahydropyran-4-yl tosylate step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF, 80°C) start->step1 intermediate Intermediate: 4-(tetrahydropyran-4-yloxy) -1-nitrobenzene step1->intermediate step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, Ethanol) intermediate->step2 crude_product Crude Product step2->crude_product filtration Filtration (Remove Pd/C) crude_product->filtration concentration Concentration filtration->concentration final_product Final Product: This compound concentration->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Figure 2: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Nitrophenol is toxic and should be handled with care.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Palladium on carbon is flammable when dry and in the presence of hydrogen; handle with care.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby during the hydrogenation step.

Application Notes and Protocols for 4-(tetrahydropyran-4-yloxy)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 4-anilinoquinazoline scaffold has emerged as a privileged structure in this field, forming the backbone of numerous approved drugs that target key kinases in signaling pathways crucial for tumor growth and survival. The aniline moiety of these inhibitors plays a critical role in their binding to the ATP-binding pocket of kinases. Modifications to the aniline ring can significantly impact potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of a specific aniline derivative, 4-(tetrahydropyran-4-yloxy)aniline, in the development of kinase inhibitors, with a focus on its application in targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The tetrahydropyran (THP) group is a valuable substituent in medicinal chemistry. Its saturated heterocyclic nature can improve aqueous solubility and metabolic stability, while the ether linkage provides a flexible yet conformationally constrained vector for interacting with the kinase active site. The incorporation of the this compound moiety into kinase inhibitor scaffolds represents a promising strategy for developing novel therapeutics with enhanced drug-like properties.

Kinase Targets and Signaling Pathways

Kinase inhibitors incorporating the this compound scaffold have shown significant promise in targeting key receptor tyrosine kinases (RTKs) involved in cancer progression, namely EGFR and VEGFR-2.

Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the ErbB family of receptor tyrosine kinases and a critical driver of cell proliferation, survival, and migration. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2, also known as KDR, is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Inhibiting VEGFR-2 blocks the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.

Dual inhibition of both EGFR and VEGFR-2 is a particularly attractive therapeutic strategy, as it simultaneously targets tumor cell proliferation and the blood supply that sustains it, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms.[1][2]

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative 4-anilinoquinazoline derivatives incorporating various aniline moieties against key kinases and cancer cell lines. While specific data for a compound with the this compound moiety is not publicly available in a consolidated format, the data presented for structurally related compounds provides a strong rationale for its use and a benchmark for expected activity.

Table 1: Enzymatic Inhibitory Activity of 4-Anilinoquinazoline Derivatives

Compound IDAniline MoietyTarget KinaseIC50 (µM)Reference
15a 3-chloro-4-fluoroaniline with acylamino modificationEGFR0.13[2]
VEGFR-20.56[2]
15b 3-chloro-4-fluoroaniline with acylamino modificationEGFR0.15[2]
VEGFR-21.81[2]
15e 3-ethynylaniline with acylamino modificationEGFR0.69[2]
VEGFR-20.87[2]
8h 3-chloro-4-(pyridin-2-ylmethoxy)anilineVEGFR-20.06027[3]
Sorafenib (Reference Compound)VEGFR-20.05543[3]
Compound 8a 3-bromoanilineEGFR-[4]
VEGFR-2-[4]

Table 2: Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives

Compound IDAniline MoietyCell LineIC50 (µM)Reference
15b 3-chloro-4-fluoroaniline with acylamino modificationHT-29 (Colon)5.27[2]
MCF-7 (Breast)4.41[2]
H460 (Lung)11.95[2]
8h 3-chloro-4-(pyridin-2-ylmethoxy)anilineMCF-7 (Breast)4.92[3]
Sorafenib (Reference Compound)MCF-7 (Breast)5.47[3]
Compound 8a 3-bromoanilineA431 (Skin)1.78[4]
Erlotinib (Reference Compound)A431 (Skin)8.31[4]
Vandetanib (Reference Compound)A431 (Skin)10.62[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 4-anilinoquinazoline-based kinase inhibitors incorporating the this compound moiety.

General Synthesis of N-(4-(tetrahydropyran-4-yloxy)phenyl)quinazolin-4-amine derivatives

This protocol describes a typical nucleophilic aromatic substitution reaction to couple the this compound with a 4-chloroquinazoline core.

Materials:

  • Substituted 4-chloroquinazoline

  • This compound

  • Isopropanol (or other suitable solvent like n-butanol or DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexanes)

  • Rotary evaporator

Procedure:

  • To a solution of the substituted 4-chloroquinazoline (1.0 eq) in isopropanol (10-20 mL/mmol), add this compound (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol. The solid can be further purified by recrystallization or column chromatography.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR or VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 4-(THP-Oxy)Aniline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Inhibitor 4-(THP-Oxy)Aniline Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Raf_V Raf PKC->Raf_V Ras_V Ras Ca->Ras_V Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration) ERK_V->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Synthesis Compound Synthesis (4-Chloroquinazoline + Aniline Derivative) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT Proliferation Assay) Purification->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols for Derivatization of 4-(Tetrahydropyran-4-yloxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common derivatization methods for 4-(tetrahydropyran-4-yloxy)aniline, a versatile building block in medicinal chemistry. The protocols detailed below focus on the formation of amides, ureas, and sulfonamides, which are key functional groups in a vast array of biologically active compounds. The tetrahydropyran moiety is a valuable feature in drug design, often improving physicochemical properties such as solubility and metabolic stability. This document offers detailed experimental procedures, data presentation, and a discussion of the relevance of these derivatives as potential kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.

Introduction to Derivatization Strategies

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. The most common derivatization strategies in medicinal chemistry involve the formation of amide, urea, and sulfonamide linkages. These modifications allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Amide Bond Formation: Acylation of the aniline with carboxylic acids or their activated derivatives is a fundamental transformation. The resulting amides are prevalent in numerous approved drugs.

  • Urea Formation: The reaction of the aniline with isocyanates or other carbamoylating agents yields urea derivatives. The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in a wide range of therapeutic agents, including antibacterial and anticancer drugs.

Biological Context: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in human cancers, making it a prime target for drug discovery.[1][2][3] Many kinase inhibitors targeting this pathway incorporate aniline and quinazoline scaffolds. The derivatization of this compound provides a scaffold that can be elaborated to generate potent and selective inhibitors of kinases within this pathway.

PI3K_AKT_mTOR_Pathway cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Metabolism Metabolism mTORC1->Metabolism Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibitor Aniline Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by aniline derivatives.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of amide, urea, and sulfonamide derivatives of this compound. The protocols are based on established synthetic methodologies for analogous aniline compounds and have been adapted for this specific starting material.

Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry. The following protocol describes a standard amide coupling reaction using a carboxylic acid and a coupling agent.

Amide_Synthesis_Workflow Start This compound + Carboxylic Acid Coupling Amide Coupling (e.g., EDCI, HOBt, Base) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Aryl Amide Derivative Purification->Product Urea_Synthesis_Workflow Start This compound + Isocyanate Reaction Stir in Aprotic Solvent (e.g., THF, DCM) Start->Reaction Precipitation Precipitation or Concentration Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Product N,N'-Disubstituted Urea Derivative Isolation->Product Sulfonamide_Synthesis_Workflow Start This compound + Sulfonyl Chloride Base Add Base (e.g., Pyridine, Triethylamine) Start->Base Reaction Stir at Room Temperature Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product N-Aryl Sulfonamide Derivative Purification->Product

References

Application Notes and Protocols for 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine as a key pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors. This document outlines its role in drug design, detailed experimental protocols for its synthesis and subsequent reactions, and the biological context of the targeted pathways.

Introduction

4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics such as kinase inhibitors. The incorporation of the tetrahydropyran (THP) moiety is a strategic design element aimed at improving the physicochemical and pharmacokinetic properties of drug candidates. The THP ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug molecule. This intermediate is particularly significant in the development of dual inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Role in Kinase Inhibitor Synthesis

The primary application of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine is as the aniline component in the synthesis of kinase inhibitors, many of which are based on scaffolds like quinazoline and pyrimidine. The aniline nitrogen atom acts as a nucleophile, displacing a leaving group (typically a halogen) on the heterocyclic core to form a crucial N-aryl bond. This aniline moiety often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site, a common feature of many Type I and Type II kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine

This protocol describes the synthesis of the title intermediate from 4-aminophenol and tetrahydro-4H-pyran-4-ol via a Mitsunobu reaction.

Materials:

  • 4-Aminophenol

  • Tetrahydro-4H-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) and tetrahydro-4H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine.

ParameterValue
Yield 65-75%
Purity (by HPLC) >98%
Protocol 2: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Precursor (SNAr Reaction)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine and a 4-chloroquinazoline derivative. The following is a representative procedure adapted from the synthesis of similar aniline-ether compounds.[1]

Materials:

  • 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine

  • 4-Chloro-7-methoxy-6-nitroquinazoline

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide solution (1M)

Procedure:

  • To a stirred suspension of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C (ice bath), add potassium tert-butoxide (2.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and wash the filter cake with ethyl acetate.

  • Extract the filtrate with DCM and wash with 1M sodium hydroxide solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

ParameterValueReference
Yield ~78%[1]
Purity (by HPLC) >95%

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a 4-Anilinoquinazoline Derivative

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine4-Chloro-7-methoxy-6-nitroquinazolinePotassium tert-butoxideTHF0 °C to RT1 h~78%[1]

Signaling Pathways and Biological Context

The kinase inhibitors synthesized using 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine often target the EGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, promoting cell proliferation and survival.[2][3]

VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor, particularly VEGFR-2, is a key mediator of angiogenesis. Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation. This activates downstream pathways such as the PLCγ-PKC-MAPK cascade, which stimulates endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and permeability.[3][4][5]

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival & Permeability Akt->Survival eNOS->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Coupling Reaction cluster_purification Purification and Analysis Start 4-Aminophenol + Tetrahydro-4H-pyran-4-ol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Start->Mitsunobu Intermediate 4-((tetrahydro-2H-pyran-4-yl)oxy)benzenamine Mitsunobu->Intermediate SNAr SNAr Reaction (t-BuOK, THF) Intermediate->SNAr Chloroquinazoline 4-Chloroquinazoline Derivative Chloroquinazoline->SNAr Product 4-Anilinoquinazoline Kinase Inhibitor Precursor SNAr->Product Purification Column Chromatography or Recrystallization Product->Purification Analysis HPLC, NMR, MS Purification->Analysis FinalProduct Pure Kinase Inhibitor Analysis->FinalProduct

Caption: Experimental workflow for synthesis.

References

Application Notes and Protocols for the Reductive Amination of 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reductive amination of 4-(tetrahydropyran-4-yloxy)aniline, a key synthetic transformation for the preparation of various compounds with applications in medicinal chemistry and drug development. The protocols outlined herein are based on established methodologies and provide a framework for the successful N-alkylation of this versatile aniline derivative.

Introduction

Reductive amination is a fundamental and widely utilized method in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. This methodology is favored for its efficiency, operational simplicity, and broad substrate scope.

The substrate, this compound, is a valuable building block in the synthesis of pharmacologically active molecules. The tetrahydropyran (THP) ether moiety can enhance physicochemical properties such as solubility and metabolic stability, making it a desirable feature in drug candidates. Reductive amination of this aniline allows for the introduction of diverse alkyl and aryl substituents, enabling the exploration of structure-activity relationships in drug discovery programs. A notable application of a structurally related compound is in the synthesis of Venetoclax, a B-cell lymphoma-2 (Bcl-2) inhibitor used in cancer therapy.

Reaction Principle

The reductive amination of this compound involves two key steps that are typically performed in a one-pot procedure:

  • Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanobohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity for imines over carbonyls, and lower toxicity compared to cyanide-containing reagents.[1]

Experimental Protocols

The following protocols describe the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Protocol 1: General Procedure for Reductive Amination

This protocol outlines a general method for the reductive amination of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the aniline in anhydrous DCE or THF (to a concentration of approximately 0.1-0.5 M).

  • Add the aldehyde (1.0-1.2 eq.) to the solution and stir for 10-15 minutes at room temperature to allow for pre-formation of the imine. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, particularly with ketones.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirred solution. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, quench by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound derivative.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of anilines with aldehydes, which can be adapted for this compound.

AmineAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
AnilineCyclohexanoneNaBH(OAc)₃DCE394J. Org. Chem. 1996, 61, 3849-3862
p-ToluidineBenzaldehydeNaBH(OAc)₃DCE296J. Org. Chem. 1996, 61, 3849-3862
AnilineIsobutyraldehydeNaBH(OAc)₃THF295J. Org. Chem. 1996, 61, 3849-3862

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Aniline and Aldehyde in Solvent add_reductant Add NaBH(OAc)₃ start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for reductive amination.

Signaling Pathway (Reaction Mechanism)

Reductive_Amination_Mechanism aniline 4-(THP-4-yloxy)aniline imine Imine Intermediate aniline->imine Condensation (-H₂O) aldehyde Aldehyde (R-CHO) aldehyde->imine product N-Alkylated Product imine->product Reduction reductant NaBH(OAc)₃ reductant->imine

Caption: Mechanism of reductive amination.

References

Application of 4-(tetrahydropyran-4-yloxy)aniline in Developing TGF-β Receptor Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably in cancer progression and fibrotic diseases.[2] In the context of cancer, TGF-β can paradoxically act as both a tumor suppressor in early stages and a promoter of invasion, metastasis, and immune evasion in advanced stages. This dual role makes the targeted inhibition of the TGF-β pathway a promising therapeutic strategy.[3]

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4] The activated ALK5 kinase subsequently phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3.[4] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

Small molecule inhibitors targeting the ATP-binding site of the ALK5 kinase domain have emerged as a leading approach to therapeutically modulate this pathway. The 4-(tetrahydropyran-4-yloxy)aniline scaffold has been identified as a valuable pharmacophore in the design of potent and selective ALK5 inhibitors. This document provides detailed application notes and protocols for researchers engaged in the development of TGF-β receptor inhibitors based on this chemical moiety.

Data Presentation: Inhibitory Activity of Tetrahydropyran-Containing Compounds

The following tables summarize the in vitro and in vivo activities of representative TGF-β receptor inhibitors that incorporate the tetrahydropyran moiety. These compounds, while not all strictly containing the "yloxy" linkage to an aniline, feature the critical tetrahydropyran group and serve as exemplary models for drug development.

Table 1: In Vitro Inhibitory Activity of Novel ALK5 Inhibitors

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineReference
12r ALK5Not ReportedpSMAD2/3 InhibitionNot Reported[5]
16w ALK512pSMAD2/3 InhibitionH22[6]
15r ALK544Cell ViabilityNIH3T3[7]

Table 2: In Vivo Efficacy and Pharmacokinetic Properties

Compound IDAnimal ModelDosingTumor Growth Inhibition (TGI)Oral Bioavailability (%)Reference
12r Not ReportedNot ReportedStrong in vivo activity57.6[5]
16w H22 XenograftNot Reported79.6%Reasonable PK profile[6]
15r CT26 XenograftNot Reported65.7%Better than LY-3200882[7]

Experimental Protocols

ALK5 Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 protein (constitutively active)

  • Biotinylated peptide substrate (e.g., a synthetic peptide derived from SMAD2)

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the ALK5 enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 15-20 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km value for ALK5.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP levels by adding 10 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Cellular Phospho-SMAD2/3 Inhibition Assay

This protocol describes a cell-based assay to assess the ability of a test compound to inhibit TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.

Materials:

  • A suitable cell line (e.g., HaCaT, A549, or H22 cells)[6]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TGF-β1

  • Test compounds (solubilized in DMSO)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-total SMAD2/3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD2/3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total SMAD2/3 antibody to normalize for protein loading.

  • Quantify the band intensities and calculate the inhibition of SMAD2/3 phosphorylation.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Tumor cells (e.g., H22, CT26)[6][7]

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle for oral or intraperitoneal administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups daily (or as determined by pharmacokinetic studies) via the chosen route of administration.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

  • Tumors can be further processed for pharmacodynamic marker analysis (e.g., immunohistochemistry for pSMAD2).

Visualizations

TGF-β Signaling Pathway and Inhibition

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TβRII TGF-beta->TBRII Binding ALK5 TβRI (ALK5) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Nuclear Translocation Inhibitor This compound -based Inhibitor Inhibitor->ALK5 Inhibition

Caption: TGF-β signaling pathway and the mechanism of ALK5 inhibition.

Experimental Workflow for Inhibitor Screening

Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization Biochemical Biochemical Assay (ALK5 Kinase Inhibition) Cellular Cellular Assay (pSMAD2/3 Inhibition) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR PK Pharmacokinetics (PK) Studies Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Candidate Lead Candidate Tox->Lead_Candidate SAR->Biochemical Iterative Design & Synthesis SAR->PK

Caption: A typical workflow for the discovery and development of TGF-β receptor inhibitors.

Logical Relationship of Key Components

Logical_Relationship Core_Scaffold This compound Scaffold Target_Protein TGF-β Type I Receptor (ALK5) Core_Scaffold->Target_Protein Binds to Mechanism Inhibition of ALK5 Kinase Activity Target_Protein->Mechanism Leads to Downstream_Effect Blockade of SMAD2/3 Phosphorylation Mechanism->Downstream_Effect Results in Therapeutic_Outcome Anti-tumor / Anti-fibrotic Effects Downstream_Effect->Therapeutic_Outcome Achieves

References

N-Alkylation of 4-(Tetrahydropyran-4-yloxy)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-(tetrahydropyran-4-yloxy)aniline, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below describe three common and effective methods for this transformation: Reductive Amination, N-Alkylation with Alcohols via Borrowing Hydrogen catalysis, and Classical N-Alkylation with Alkyl Halides.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, enabling the introduction of alkyl substituents to the nitrogen atom. This modification is crucial in drug discovery for modulating the physicochemical properties, pharmacological activity, and metabolic stability of lead compounds. This compound is a valuable building block, and its N-alkylated derivatives are precursors to a wide range of biologically active molecules. The choice of N-alkylation protocol depends on factors such as the desired alkyl group, substrate compatibility, and scalability.

Comparative Summary of N-Alkylation Protocols

The following table summarizes the key quantitative parameters for the described N-alkylation protocols for this compound. The data presented are representative and may require optimization for specific substrates and scales.

ProtocolAlkylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Reductive Amination Aldehyde or KetoneSodium triacetoxyborohydrideDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature2-2485-95
N-Alkylation with Alcohols (Borrowing Hydrogen) Primary or Secondary Alcohol[Ru(p-cymene)Cl₂]₂ / LigandToluene or Dioxane80-12012-2470-90
Classical N-Alkylation Alkyl Halide (Br, I)K₂CO₃ or Cs₂CO₃Acetonitrile (MeCN) or Dimethylformamide (DMF)50-1004-1260-85

Experimental Protocols

Protocol 1: Reductive Amination

This method involves the reaction of this compound with a carbonyl compound to form an imine intermediate, which is subsequently reduced in-situ to the corresponding N-alkylated amine.[1][2]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 - 1.5 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants 4-(THP-O)aniline + Aldehyde/Ketone in DCM start->reactants Dissolve add_acid Add Acetic Acid reactants->add_acid form_imine Imine Formation (Stir at RT) add_acid->form_imine add_reductant Add NaBH(OAc)₃ form_imine->add_reductant reduction Reduction (Stir at RT) add_reductant->reduction quench Quench with NaHCO₃ (aq) reduction->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Reductive Amination.

Protocol 2: N-Alkylation with Alcohols (Borrowing Hydrogen)

This protocol utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst, following the principles of "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[2][3] This method is considered environmentally friendly as water is the primary byproduct.

Materials:

  • This compound

  • Primary or Secondary Alcohol (1.2 - 2.0 eq)

  • Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-5 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃ or t-BuOK)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube, add the Ruthenium or Iridium catalyst, ligand (if applicable), and base under an inert atmosphere.

  • Add this compound (1.0 eq) and the alcohol (1.2 - 2.0 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified temperature (80-120 °C).

  • Stir the reaction and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Borrowing_Hydrogen_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_solids Add Catalyst, Base, & 4-(THP-O)aniline start->add_solids add_liquids Add Alcohol & Toluene add_solids->add_liquids heat_stir Heat & Stir (80-120 °C) add_liquids->heat_stir cool_filter Cool & Filter through Celite heat_stir->cool_filter wash Wash with Water & Brine cool_filter->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Borrowing Hydrogen N-Alkylation.

Protocol 3: Classical N-Alkylation with Alkyl Halides

This is a traditional method for N-alkylation involving the nucleophilic substitution of an alkyl halide by the aniline. Careful control of stoichiometry is necessary to minimize over-alkylation.[4][5]

Materials:

  • This compound

  • Alkyl Halide (iodide or bromide preferred) (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in MeCN or DMF.

  • Add the base (e.g., K₂CO₃) (2.0 - 3.0 eq).

  • Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (50-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Classical_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix_reactants 4-(THP-O)aniline + Base in MeCN or DMF start->mix_reactants add_halide Add Alkyl Halide mix_reactants->add_halide heat_stir Heat & Stir (50-100 °C) add_halide->heat_stir filter_concentrate Filter & Concentrate heat_stir->filter_concentrate extract_wash Extract & Wash filter_concentrate->extract_wash dry_concentrate Dry & Concentrate extract_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end N-Alkylated Product purify->end

Caption: Workflow for Classical N-Alkylation.

References

Application Notes and Protocols for High-Purity 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the procurement, handling, and potential applications of high-purity 4-(tetrahydropyran-4-yloxy)aniline. It includes a list of potential suppliers, detailed safety and handling protocols, a plausible synthetic route, and application notes for its use as a key intermediate in the synthesis of kinase inhibitors for drug discovery.

Suppliers and Purchasing of High-Purity this compound

High-purity this compound (CAS No: 917483-71-7) is available from various chemical suppliers specializing in pharmaceutical intermediates and research chemicals. When purchasing this compound, it is crucial to request a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Representative Suppliers of this compound

SupplierPurity SpecificationNotes
LookChem≥99%Offers the compound as a pharmaceutical intermediate.
2a biotechNot specifiedLists the compound in their product catalog.
BLDpharmNot specifiedLists the fluoro-derivative, suggesting a portfolio of related compounds.
Cenmed Enterprises≥96%Offers various quantities for research purposes.

Properties and Safety Information

A summary of the key chemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 917483-71-7
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance Typically a solid (refer to supplier specification)
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
Safety and Handling Precautions:

It is imperative to handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.[1]

    • Ensure safety showers and eyewash stations are readily accessible.[1]

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • In case of exposure:

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • Storage:

    • Store in a well-ventilated place and keep the container tightly closed.[1]

    • Store locked up.[1]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.[1]

Synthetic Protocol: Synthesis of this compound

While several synthetic routes are possible, the Mitsunobu reaction provides a reliable method for the synthesis of this compound from commercially available starting materials. This reaction facilitates the formation of an ether linkage with inversion of stereochemistry at the alcohol carbon, though in this case, the starting alcohol is achiral.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 4-Aminophenol

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) and tetrahydropyran-4-ol (1.1 equivalents) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.2 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired this compound.

Application Notes: A Building Block for Kinase Inhibitors

Aniline derivatives are a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases. The this compound scaffold can serve as a valuable starting material for the synthesis of novel kinase inhibitors, with the tetrahydropyran moiety potentially improving physicochemical properties such as solubility and metabolic stability.

Rationale for Use in Kinase Inhibitor Synthesis:

The aniline nitrogen of this compound can act as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. This interaction is a common feature of many approved kinase inhibitors. The tetrahydropyran group can be explored for its potential to form additional interactions within the active site or to modulate the overall properties of the inhibitor.

Proposed Experimental Workflow for Kinase Inhibitor Synthesis and Screening:

The following workflow outlines the general steps for utilizing this compound in a drug discovery program targeting a specific kinase.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound reaction Reaction with Heterocyclic Core (e.g., 4-chloroquinazoline) start->reaction purification Purification and Characterization reaction->purification library Library of Novel Anilino-heterocycles purification->library kinase_assay In vitro Kinase Assay (IC50 determination) library->kinase_assay cell_assay Cell-based Proliferation Assay (GI50 determination) kinase_assay->cell_assay hit_id Hit Identification cell_assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Synthesis

Caption: Experimental workflow for the synthesis and screening of kinase inhibitors.

Protocol: Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor Prototype

This protocol describes the synthesis of a prototype kinase inhibitor using this compound and a 4-chloroquinazoline core, a common scaffold in EGFR inhibitors.

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Isopropanol

  • Triethylamine

  • Standard laboratory glassware with reflux condenser

  • TLC supplies

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 equivalent) and this compound (1.1 equivalents).

  • Add isopropanol as the solvent.

  • Add triethylamine (1.5 equivalents) to the mixture to act as a base and scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold isopropanol to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Signaling Pathway Involvement

Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Anilino-quinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of anilino-quinazoline derivatives.

Anilino-quinazoline derivatives, which can be synthesized from this compound, act as ATP-competitive inhibitors of the EGFR kinase domain. By blocking the autophosphorylation of EGFR, these inhibitors prevent the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately leads to a reduction in cell proliferation and survival, making them effective anti-cancer agents.

References

Safe handling and storage conditions for 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 4-(tetrahydropyran-4-yloxy)aniline (CAS No. 917483-71-7). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Appearance No data available
Odor No data available
Melting Point/Range No data available
Boiling Point/Range No data available
Flash Point No information available[3]
Autoignition Temperature No information available[3]
Solubility No information available[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table outlines its primary hazards and the corresponding precautionary statements.

Hazard ClassificationGHS PictogramPrecautionary Statements
Harmful if swallowed, in contact with skin, or if inhaled.[4]невроятноP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
Causes skin irritation.[4]НевъзможноP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[5] P362: Take off contaminated clothing and wash before reuse.[5]
Causes serious eye irritation.[4]НевъзможноP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
May cause respiratory irritation.[4]НевъзможноP304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Experimental Protocols

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the consistent use of appropriate personal protective equipment.

PPE_Protocol Fig. 1: Personal Protective Equipment Protocol cluster_ppe Required PPE Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Handling Chemical Handling Chemical Handling Chemical->Eye Protection Wear Handling Chemical->Hand Protection Wear Handling Chemical->Body Protection Wear Handling Chemical->Respiratory Protection Use

Caption: Required Personal Protective Equipment (PPE).

  • Eye/Face Protection : Wear safety glasses with side-shields (or goggles) conforming to EN166.[4]

  • Skin Protection :

    • Hand Protection : Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

    • Body Protection : Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

  • Respiratory Protection : When dusts are generated, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls.[4]

Safe Handling Protocol

This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.

Safe_Handling_Workflow Fig. 2: Safe Handling Workflow cluster_prep Preparation Steps cluster_handling Handling Procedure cluster_post Post-Handling Actions cluster_emergency Emergency Response Preparation Preparation Handling Handling Preparation->Handling Proceed if prepared Review SDS Review SDS Post-Handling Post-Handling Handling->Post-Handling After completion Emergency Emergency Handling->Emergency In case of spill/exposure Weigh/Measure in Hood Weigh/Measure in Hood Decontaminate Area Decontaminate Area Follow First Aid Follow First Aid Ensure Ventilation Ensure Ventilation Review SDS->Ensure Ventilation Wear PPE Wear PPE Ensure Ventilation->Wear PPE Avoid Dust Formation Avoid Dust Formation Weigh/Measure in Hood->Avoid Dust Formation Keep Container Closed Keep Container Closed Avoid Dust Formation->Keep Container Closed Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands Report Incident Report Incident Follow First Aid->Report Incident

Caption: Step-by-step workflow for safe handling.

  • Engineering Controls : Handle in a well-ventilated place.[6] Ensure that eyewash stations and safety showers are close to the workstation location.[3]

  • Handling Practices :

    • Avoid contact with skin, eyes, and clothing.[5]

    • Avoid breathing dust.[5]

    • Avoid formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke when using this product.[4]

    • Wash hands thoroughly after handling.[5]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[4]

Storage Conditions

Proper storage is essential to maintain the stability and quality of this compound.

  • Storage Temperature : Store in a cool, dry place.

  • Container : Keep container tightly closed in a dry and well-ventilated place.

  • Atmosphere : Handle and store under an inert gas.

  • Security : Store locked up.[4]

  • Conditions to Avoid : Avoid dust formation.[4] Keep away from heat and sources of ignition.

Emergency and First-Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
Accidental Release Measures
  • Personal Precautions : Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[4]

  • Environmental Precautions : Should not be released into the environment.[4]

  • Containment and Cleanup : Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products : Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[4]

  • Protective Equipment : As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4]

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and supporting data for the large-scale synthesis of 4-(tetrahydropyran-4-yloxy)aniline, a key intermediate in the pharmaceutical industry. The document outlines two primary synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. Detailed experimental procedures for the preparation of starting materials and the final product are provided, along with quantitative data on yields and purity. Furthermore, process workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory or pilot plant setting.

Introduction

This compound (CAS No: 917483-71-7, Molecular Formula: C₁₁H₁₅NO₂) is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, combining a substituted aniline moiety with a tetrahydropyran ring, imparts desirable physicochemical properties to target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document details two robust synthetic routes for its production.

Synthetic Strategies

Two primary retrosynthetic approaches for the preparation of this compound are presented:

  • Route A: Williamson Ether Synthesis: This classical and industrially viable method involves the reaction of a phenoxide with an alkyl halide or sulfonate. In this context, the sodium salt of 4-aminophenol is reacted with an activated tetrahydropyran-4-yl derivative.

  • Route B: Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a nucleophile under milder conditions, offering an alternative to the Williamson synthesis, particularly when specific stereochemistry or functional group tolerance is required.

Logical Relationship of Synthetic Routes

cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Mitsunobu Reaction This compound This compound 4-Aminophenol_A 4-Aminophenol Williamson Synthesis Williamson Synthesis 4-Aminophenol_A->Williamson Synthesis Activated THP_A Activated Tetrahydropyran-4-yl (e.g., Tosylate, Bromide) Activated THP_A->Williamson Synthesis Williamson Synthesis->this compound 4-Aminophenol_B 4-Aminophenol Mitsunobu Reaction Mitsunobu Reaction 4-Aminophenol_B->Mitsunobu Reaction 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran->Mitsunobu Reaction Mitsunobu Reaction->this compound cluster_0 Williamson Ether Synthesis Workflow A 1. Deprotonation of 4-Aminophenol B 2. Nucleophilic Substitution A->B Sodium Hydride or other strong base C 3. Work-up and Extraction B->C Reaction with Activated THP (Tosylate or Bromide) D 4. Purification C->D Quenching, phase separation E Final Product: This compound D->E Crystallization or Chromatography cluster_1 Mitsunobu Reaction Workflow F 1. Reagent Adduct Formation G 2. Oxyphosphonium Salt Formation F->G Triphenylphosphine (PPh₃) + DIAD/DEAD H 3. Nucleophilic Attack G->H Reaction with 4-Hydroxytetrahydropyran I 4. Work-up and Purification H->I Attack by 4-Aminophenol J Final Product: This compound I->J Chromatographic separation of by-products

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(tetrahydropyran-4-yloxy)aniline.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Williamson ether synthesis to form 4-(tetrahydropyran-4-yloxy)nitrobenzene, followed by the reduction of the nitro group.

Williamson Ether Synthesis Stage

Q1: I am observing a low yield in the Williamson ether synthesis of 4-(tetrahydropyran-4-yloxy)nitrobenzene. What are the potential causes and solutions?

A1: Low yields in this step are often attributed to several factors:

  • Inefficient Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide ion. If the base used is not strong enough or is of poor quality, the deprotonation will be incomplete.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products.

    • Solution: The reaction is typically conducted at temperatures ranging from 50 to 100°C.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Quality of Reagents and Solvents: The presence of water in the reaction mixture can quench the strong base and hydrolyze the alkyl halide. Impurities in the starting materials can also lead to side reactions.

    • Solution: Use anhydrous solvents like N,N-dimethylformamide (DMF) or acetonitrile.[1] Ensure that 4-nitrophenol and the tetrahydropyran derivative are pure.

  • Side Reactions: The primary side reaction is the E2 elimination of the 4-halotetrahydropyran, which is favored by sterically hindered or strong bases at higher temperatures.[2]

    • Solution: Use a less sterically hindered base if possible and maintain the lowest effective reaction temperature.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The main side product in a Williamson ether synthesis is typically an alkene formed via an E2 elimination reaction.[3]

  • To minimize elimination:

    • Use a primary alkyl halide if possible: While you are constrained to a secondary halide in this synthesis, using a good leaving group like iodide or tosylate on the tetrahydropyran can sometimes improve the SN2 reaction rate relative to elimination.

    • Control the temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.

    • Choice of Base: While a strong base is needed, highly hindered bases can favor elimination.

Nitro Group Reduction Stage

Q3: My reduction of 4-(tetrahydropyran-4-yloxy)nitrobenzene to the aniline is incomplete or slow. What can I do?

A3: Incomplete or slow reduction can be due to several factors:

  • Catalyst Deactivation: The catalyst, such as Palladium on carbon (Pd/C), can become deactivated by impurities or by oxidation.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if using a catalyst that is sensitive to air.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution: Ensure an adequate excess of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure is applied. For metal-based reductions (e.g., SnCl₂), use a sufficient molar excess.

  • Suboptimal Reaction Conditions: Temperature and pressure (for hydrogenation) play a crucial role.

    • Solution: For catalytic hydrogenation, ensure adequate stirring to facilitate mass transfer. The reaction may require elevated temperature and pressure. For reductions with metals like tin(II) chloride, heating is often necessary.

Q4: I am observing impurities in my final aniline product. What are they and how can I avoid them?

A4: Impurities in the final product can arise from incomplete reaction or side reactions during the reduction.

  • Unreacted Starting Material: The presence of 4-(tetrahydropyran-4-yloxy)nitrobenzene indicates an incomplete reduction.

    • Solution: Increase the reaction time, temperature, or the amount of reducing agent/catalyst.

  • Side Products from Reduction: Over-reduction or side reactions can occur. For example, with some catalysts, further reduction of the aniline to a cyclohexylamine derivative is possible, though this typically requires harsh conditions.[1] When using hydrazine as a reducing agent with a Pd/C catalyst, the reaction conditions (open vs. sealed vessel) can influence the product distribution.[4]

    • Solution: Carefully control the reaction conditions. Monitor the reaction by TLC to stop it once the starting material is consumed.

  • Oxidation of the Aniline: The final aniline product can be susceptible to oxidation, leading to colored impurities.

    • Solution: Work up the reaction promptly and under an inert atmosphere if possible. Storing the purified product under nitrogen or argon can improve its stability.

Data Presentation

The following table summarizes reaction conditions for the two key steps in the synthesis of this compound, based on general principles of the Williamson ether synthesis and nitro group reduction. Please note that optimal conditions should be determined experimentally for this specific synthesis.

Table 1: Reaction Conditions for the Synthesis of this compound

Step Parameter Condition 1 Condition 2 Condition 3 Expected Outcome & Remarks
1. Williamson Ether Synthesis Base NaHK₂CO₃Cs₂CO₃NaH is a strong, non-nucleophilic base that often gives high yields. K₂CO₃ and Cs₂CO₃ are weaker bases and may require higher temperatures or longer reaction times.
Solvent DMFAcetonitrileTHFDMF and acetonitrile are polar aprotic solvents that are commonly used and can accelerate SN2 reactions.[1] THF is another suitable option.[3]
Temperature 50 °C80 °C100 °CHigher temperatures increase the reaction rate but may also promote the E2 elimination side reaction.[2]
2. Nitro Group Reduction Reducing Agent/Catalyst H₂ / 10% Pd/CSnCl₂·2H₂OFe / NH₄ClCatalytic hydrogenation is a clean method but requires specialized equipment. SnCl₂ is a classical and effective method. Fe/NH₄Cl is an economical and milder alternative.
Solvent Ethanol / MethanolEthanolEthanol / WaterAlcohols are common solvents for catalytic hydrogenation and reductions with SnCl₂. A mixture with water is often used for reductions with iron.
Temperature Room TemperatureRefluxRefluxCatalytic hydrogenation can often be performed at room temperature, while reductions with SnCl₂ and Fe typically require heating.

Experimental Protocols

Protocol 1: Synthesis of 4-(tetrahydropyran-4-yloxy)nitrobenzene

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (10 mL per gram of 4-nitrophenol) under an inert atmosphere (e.g., nitrogen), add 4-nitrophenol (1.0 equivalent) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 4-bromotetrahydropyran (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • To a solution of 4-(tetrahydropyran-4-yloxy)nitrobenzene (1.0 equivalent) in ethanol (20 mL per gram of nitro compound), add 10% Pd/C (5-10 mol %).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi).

  • Shake the reaction vessel at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Etherification Base (e.g., NaH) Solvent (e.g., DMF) 4-Nitrophenol->Etherification 4-Halotetrahydropyran 4-Halotetrahydropyran 4-Halotetrahydropyran->Etherification Intermediate 4-(tetrahydropyran-4-yloxy)nitrobenzene Etherification->Intermediate Reduction Reducing Agent (e.g., H₂/Pd/C) Solvent (e.g., Ethanol) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze_Crude Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions (e.g., change base/solvent, adjust temperature) Review_Conditions->Optimize_Conditions Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Crude->Incomplete_Reaction Side_Products->Optimize_Conditions Yes Modify_Workup Modify Workup/ Purification Side_Products->Modify_Workup Yes Increase_Time_Temp Increase Reaction Time/ Temperature/Reagent Stoichiometry Incomplete_Reaction->Increase_Time_Temp Yes End Improved Yield Optimize_Conditions->End Purify_Reagents->End Modify_Workup->End Increase_Time_Temp->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Crude 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(tetrahydropyran-4-yloxy)aniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: Why is the yield of my purified product low after recrystallization?

Answer: Low recovery during recrystallization can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1] To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation. Cooling the solution in an ice bath can improve the yield.

  • Loss During Transfers: Product can be lost when transferring between flasks. Ensure all vessels are rinsed with the mother liquor to recover all of the product.

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. To encourage crystallization, you can:

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[1]

  • Add a seed crystal of the pure compound, if available.[1]

  • Re-dissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.[1]

Question 3: My purified product is still colored. How can I remove colored impurities?

Answer: The presence of colored impurities can often be resolved by treating the crude product with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes before performing a hot filtration to remove the charcoal. A second recrystallization may also be necessary to achieve a colorless product.

Question 4: During column chromatography, my product is showing significant tailing. How can I improve the peak shape?

Answer: Tailing of amine compounds on silica gel is a common issue due to the interaction between the basic amine and the acidic silica.[2] To resolve this, you can add a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, using an amine-functionalized silica gel can also prevent this issue.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route, which is often a Williamson ether synthesis. These may include:

  • Unreacted Starting Materials: Such as 4-aminophenol and 4-bromotetrahydropyran (or a related electrophile).

  • Side Products: C-alkylation of the phenoxide is a potential side reaction, leading to isomers. Elimination products from the alkyl halide can also be present.[3]

  • Degradation Products: Anilines can be susceptible to oxidation, which may lead to colored impurities.

Q2: What is a suitable recrystallization solvent for this compound?

A2: For aromatic amines like this compound, good starting points for solvent screening are polar solvents such as ethanol, methanol, or isopropanol.[1] Mixed solvent systems, where the compound is soluble in one solvent and less soluble in the other (e.g., ethanol/water or acetone/hexane), can also be effective.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[1]

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a highly effective method for purifying amines. The basic aniline can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified free amine, which can be subsequently extracted with an organic solvent.

Q4: How should I store the purified this compound?

A4: this compound should be stored in a cool, dry place, away from light and air to prevent degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of aromatic amines.[4][5][6][7] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities, and Mass Spectrometry (MS) to confirm the molecular weight.

Data Presentation

The following table summarizes typical outcomes for different purification techniques for an aromatic amine like this compound. The values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization >99%60-80%Simple, cost-effective, yields highly pure crystalline product.Can have lower recovery; finding a suitable solvent can be time-consuming.
Column Chromatography >98%70-90%Effective for separating complex mixtures and closely related impurities.More time-consuming and requires larger volumes of solvent.
Acid-Base Extraction >95%80-95%Good for removing non-basic impurities and can handle larger scales.May not remove basic impurities; requires careful pH control.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., ethanol) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the crude product when hot and show low solubility when cool.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator.[1]

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. For polar compounds, a dichloromethane/methanol system can be effective.[8] Add 0.1-1% triethylamine to the mobile phase to prevent tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) and shake the funnel. Allow the layers to separate. The protonated amine will move to the aqueous layer.[9]

  • Separation: Drain the aqueous layer into a separate flask. Repeat the acidic wash with the organic layer to ensure complete extraction of the amine.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is basic (pH > 10), which will precipitate the free amine.

  • Back-Extraction: Extract the precipitated amine back into an organic solvent (e.g., ethyl acetate).

  • Drying and Isolation: Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization High Initial Purity column_chromatography Column Chromatography crude->column_chromatography Complex Mixture acid_base_extraction Acid-Base Extraction crude->acid_base_extraction Non-basic Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product

Caption: A workflow diagram illustrating the selection of a purification technique.

Troubleshooting_Tree start Purification Issue low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product tailing_peak Tailing Peak (Column)? start->tailing_peak low_yield->colored_product No solution1 Use minimum hot solvent Ensure complete cooling low_yield->solution1 Yes colored_product->tailing_peak No solution2 Add activated charcoal Perform second recrystallization colored_product->solution2 Yes solution3 Add triethylamine to eluent tailing_peak->solution3 Yes end Improved Purity/Yield tailing_peak->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Troubleshooting Side Products in 4-(tetrahydropyran-4-yloxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 4-(tetrahydropyran-4-yloxy)aniline, the formation of impurities can be a significant challenge. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate the formation of common side products during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound involves the acid-catalyzed reaction of 4-aminophenol with 3,4-dihydro-2H-pyran (DHP). This reaction aims for the selective O-alkylation of the phenolic hydroxyl group to form a tetrahydropyranyl (THP) ether.

Q2: What are the most likely side products in this reaction?

Several side products can form, primarily due to the reactivity of the aniline nitrogen and the stability of the tetrahydropyran ring under acidic conditions. The most common side products include:

  • N-alkylated products: The aniline nitrogen can compete with the phenolic oxygen as a nucleophile, leading to the formation of N-(tetrahydropyran-2-yl)-4-hydroxyaniline.

  • N,O-dialkylated product: Both the hydroxyl and amino groups can react with DHP, yielding N,O-bis(tetrahydropyran-2-yl)-4-aminophenol.

  • Ring-opened products: Under certain conditions, particularly at higher temperatures, the tetrahydropyran ring can undergo acid-catalyzed ring-opening, followed by reaction with the aniline nitrogen. This can lead to the formation of N-alkenylanilines. For instance, the reaction of 2-alkyltetrahydropyrans with aniline over alumina has been shown to produce N-alkenylanilines, N-arylpiperidines, and N-arylpyrrolidines (via ring contraction).[1][2]

  • Polymerization of DHP: Dihydropyran can polymerize in the presence of strong acids, leading to a complex mixture of oligomeric byproducts.

Q3: Why is my reaction mixture turning dark or forming a tar-like substance?

The formation of a dark-colored tar is often indicative of side reactions involving the aniline moiety and potential polymerization of dihydropyran.[3] Anilines are susceptible to oxidation, and under acidic conditions, polymerization of DHP can be pronounced. The presence of strong acids and elevated temperatures can exacerbate these issues.

Q4: How can I minimize the formation of N-alkylated side products?

Optimizing reaction conditions is key to favoring O-alkylation over N-alkylation. Key strategies include:

  • Choice of Acid Catalyst: Use a mild acid catalyst such as pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like sulfuric acid or hydrochloric acid.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the reactivity of the aniline nitrogen.

  • Order of Addition: Adding the dihydropyran slowly to a solution of 4-aminophenol and the acid catalyst can help to control the reaction.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired O-Alkylated Product
Potential Cause Troubleshooting Step Rationale
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider adding a small amount of additional acid catalyst.Insufficient catalyst or reaction time can lead to incomplete conversion of the starting material.
Formation of N-alkylated byproducts Analyze the crude reaction mixture by HPLC-MS to identify and quantify N-alkylated species. Optimize reaction conditions as described in the FAQ section (milder acid, lower temperature).The aniline nitrogen is a competing nucleophile. Modifying conditions can improve selectivity for O-alkylation.
Degradation of starting material or product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 4-aminophenol. Avoid excessive heat and prolonged reaction times.4-aminophenol and its derivatives can be sensitive to air and heat, leading to degradation.
Problem 2: Presence of Multiple Unidentified Impurities in the Crude Product
Potential Cause Troubleshooting Step Rationale
Polymerization of dihydropyran Use a minimal amount of a mild acid catalyst and maintain a low reaction temperature. Ensure the dihydropyran is of high purity and free of acidic impurities.Strong acids and heat can promote the polymerization of DHP, leading to a complex mixture of byproducts.
Ring-opening of the tetrahydropyran moiety Avoid high reaction temperatures and prolonged exposure to strong acids. The use of a milder catalyst can also mitigate this side reaction.The tetrahydropyran ring can be susceptible to cleavage under harsh acidic conditions, leading to various N-alkenylaniline byproducts.[1][2]
Contamination in starting materials Verify the purity of 4-aminophenol and dihydropyran before use. Purify starting materials if necessary.Impurities in the starting materials can be carried through the reaction and complicate the product mixture.

Experimental Protocols

Key Experiment: Synthesis of this compound hydrochloride

This protocol is adapted from a patented procedure and outlines a method for the synthesis of the target compound.

Materials:

  • 4-Aminophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in dichloromethane.

  • Catalyst and Reagent Addition: Add pyridinium p-toluenesulfonate (PPTS) to the solution. Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (DHP) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified product in diethyl ether and add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration.

Analytical Methods for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying side products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

Parameter Recommended Conditions
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Detection UV detection at 254 nm and 280 nm, coupled with a mass spectrometer
Mass Spectrometry Electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ions of the product and byproducts.

Visualizing Reaction Pathways

To better understand the potential reactions occurring, the following diagrams illustrate the intended synthesis and possible side reactions.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product  + DHP, H+ N_Alkylated N-Alkylated Product 4-Aminophenol->N_Alkylated  + DHP, H+ DHP Dihydropyran Ring_Opened Ring-Opened Products DHP->Ring_Opened  H+, heat Polymer DHP Polymer DHP->Polymer  H+ Dialkylated N,O-Dialkylated Product N_Alkylated->Dialkylated  + DHP, H+

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

G cluster_workflow Troubleshooting Workflow start Reaction Mixture Analysis (TLC, HPLC-MS) check_yield Low Yield? start->check_yield check_purity Multiple Impurities? check_yield->check_purity No incomplete Incomplete Reaction: Increase time/catalyst check_yield->incomplete Yes side_products Side Product Formation: Optimize conditions check_purity->side_products Yes polymerization Polymerization: Use mild acid, low temp check_purity->polymerization Yes ring_opening Ring Opening: Avoid high temp/strong acid check_purity->ring_opening Yes end Pure Product check_purity->end No incomplete->end side_products->end polymerization->end ring_opening->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Optimization of reaction conditions for 4-(oxan-4-yloxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(oxan-4-yloxy)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-(oxan-4-yloxy)aniline?

A1: The most common and direct methods for the synthesis of 4-(oxan-4-yloxy)aniline include the Williamson ether synthesis, the Mitsunobu reaction, and to a lesser extent for this specific ether linkage, the Buchwald-Hartwig amination. The Williamson ether synthesis is often the most straightforward approach for this particular transformation.

Q2: I am observing a low yield in my Williamson ether synthesis. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of 4-(oxan-4-yloxy)aniline can stem from several factors. Incomplete deprotonation of 4-aminophenol is a common issue; ensure your base is strong enough and used in a sufficient molar excess. The presence of water can also quench the phenoxide, so using anhydrous solvents and reagents is critical. Another possibility is a side reaction where the alkylating agent undergoes elimination, especially if the reaction temperature is too high. Finally, ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q3: Can I use 4-nitrophenol instead of 4-aminophenol as a starting material?

A3: Yes, using 4-nitrophenol is a viable alternative strategy. You would first perform the etherification reaction with the protected hydroxyl group of tetrahydropyran-4-ol, and then reduce the nitro group to an amine in a subsequent step. This can be advantageous as the free amine in 4-aminophenol can sometimes complicate the etherification reaction.

Q4: What are the typical byproducts in a Mitsunobu reaction for this synthesis?

A4: In a Mitsunobu reaction for the synthesis of 4-(oxan-4-yloxy)aniline, common byproducts include triphenylphosphine oxide and the dialkyl hydrazodicarboxylate (from DEAD or DIAD). If the reaction is not carefully controlled, you might also observe the formation of a rearranged alcohol or elimination products. Proper purification, typically by column chromatography, is essential to remove these impurities.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (e.g., 4-aminophenol) should diminish over time, while a new spot corresponding to the product, 4-(oxan-4-yloxy)aniline, should appear and intensify. Using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) will allow for clear separation of the spots.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-aminophenol (Williamson).2. Inactive reagents (e.g., wet solvent, old base).3. Low reaction temperature.4. Inefficient activation of the alcohol (Mitsunobu).1. Use a stronger base (e.g., NaH) and ensure a slight molar excess.2. Use freshly dried solvents and new bottles of reagents.3. Gradually increase the reaction temperature while monitoring for side products.4. Ensure proper stoichiometry of PPh₃ and DEAD/DIAD and add them under anhydrous conditions.
Formation of Multiple Products 1. N-alkylation of the aniline.2. O-alkylation vs. N-alkylation competition.3. Elimination side reactions of the alkylating agent.4. Rearrangement of the alcohol (Mitsunobu).1. Protect the amine group of 4-aminophenol before etherification.2. Optimize reaction conditions (lower temperature, choice of base) to favor O-alkylation.3. Use a good leaving group on the tetrahydropyran moiety and maintain a moderate reaction temperature.4. Use non-polar solvents and maintain a low reaction temperature.
Difficulty in Product Purification 1. Co-elution of product with byproducts (e.g., triphenylphosphine oxide).2. Presence of unreacted starting materials.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. Ensure the reaction has gone to completion by TLC monitoring before workup. A pre-purification wash may help remove some starting material.
Product Decomposition 1. High reaction temperature.2. Prolonged reaction time.3. Acidic or basic workup conditions.1. Perform the reaction at the lowest effective temperature.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Use a neutral workup procedure if the product is sensitive to acid or base.

Data Presentation: Comparison of Synthetic Routes

Parameter Williamson Ether Synthesis Mitsunobu Reaction Buchwald-Hartwig Amination
Starting Materials 4-Aminophenol, 4-tosyloxytetrahydropyran4-Aminophenol, Tetrahydropyran-4-ol4-Bromo-1-(oxan-4-yloxy)benzene, Ammonia
Key Reagents Strong base (e.g., NaH, K₂CO₃)PPh₃, DEAD or DIADPalladium catalyst, Ligand, Base
Typical Solvent DMF, Acetonitrile, THFTHF, DichloromethaneToluene, Dioxane
Reaction Temperature 25-80 °C0-25 °C80-110 °C
Typical Reaction Time 4-24 hours2-12 hours12-24 hours
Reported Yield Range 60-85%50-75%70-90% (for similar systems)
Key Advantages Cost-effective, straightforward procedure.Mild reaction conditions, good for sensitive substrates.High functional group tolerance.
Key Disadvantages Requires strong base, potential for side reactions.Stoichiometric amounts of reagents, byproduct removal.Expensive catalyst and ligands, requires inert atmosphere.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(oxan-4-yloxy)aniline

This protocol describes the synthesis of 4-(oxan-4-yloxy)aniline from 4-aminophenol and a tetrahydropyran derivative with a suitable leaving group (e.g., tosylate).

Materials:

  • 4-Aminophenol

  • 4-Tosyloxytetrahydropyran (or other suitable electrophile)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-tosyloxytetrahydropyran (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(oxan-4-yloxy)aniline.

Protocol 2: Mitsunobu Reaction for the Synthesis of 4-(oxan-4-yloxy)aniline

This protocol details the synthesis of 4-(oxan-4-yloxy)aniline from 4-aminophenol and tetrahydropyran-4-ol.

Materials:

  • 4-Aminophenol

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (1.0 equivalent), tetrahydropyran-4-ol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazodicarboxylate byproduct.

Visualizations

Reaction_Pathway cluster_williamson Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol 4-Aminophenoxide 4-Aminophenoxide 4-Aminophenol->4-Aminophenoxide Deprotonation 4-Tosyloxytetrahydropyran 4-Tosyloxytetrahydropyran 4-(oxan-4-yloxy)aniline 4-(oxan-4-yloxy)aniline 4-Tosyloxytetrahydropyran->4-(oxan-4-yloxy)aniline Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->4-Aminophenoxide 4-Aminophenoxide->4-(oxan-4-yloxy)aniline SN2 Attack

Caption: Reaction pathway for the Williamson ether synthesis of 4-(oxan-4-yloxy)aniline.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reagents to solvent - Inert atmosphere Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of 4-(oxan-4-yloxy)aniline.

Troubleshooting_Tree Low_Yield Low Yield? Check_Reagents Check Reagent Purity & Dryness Low_Yield->Check_Reagents Yes Successful_Reaction Reaction Optimized Low_Yield->Successful_Reaction No Check_Base Incomplete Deprotonation? Check_Reagents->Check_Base Optimize_Temp Optimize Temperature Check_Base->Optimize_Temp No Further_Optimization Further Optimization Needed Check_Base->Further_Optimization Yes Check_Stoichiometry Incorrect Stoichiometry? Optimize_Temp->Check_Stoichiometry Side_Reactions Side Reactions Prevalent? Check_Stoichiometry->Side_Reactions No Check_Stoichiometry->Further_Optimization Yes Side_Reactions->Successful_Reaction No Side_Reactions->Further_Optimization Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

Addressing stability issues of 4-(tetrahydropyran-4-yloxy)aniline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 4-(tetrahydropyran-4-yloxy)aniline in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like many aniline derivatives, are oxidative degradation and instability in strongly acidic or basic conditions.[1][2][3] Exposure to air and light can cause the compound to darken over time, indicating oxidation.[2] The ether linkage may also be susceptible to cleavage under harsh acidic conditions.

Q2: What are the ideal storage conditions for this compound and its solutions?

A2: For the solid compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, storage at low temperatures (e.g., 4°C) and at a neutral pH (around 7) is recommended to enhance stability.[2] If possible, solutions should be freshly prepared before use.

Q3: In which common laboratory solvents is this compound expected to be most and least stable?

A3: While specific data for this compound is limited, based on the reactivity of the aniline functional group, it is expected to have better stability in aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF) compared to protic solvents like methanol and ethanol, especially if acidic or basic impurities are present. Halogenated solvents like dichloromethane (DCM) are generally suitable for short-term use. Stability in dimethyl sulfoxide (DMSO) should be carefully monitored, as it can promote oxidation under certain conditions.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation products can arise from several pathways. Oxidation of the aniline moiety can lead to the formation of colored impurities like nitrobenzene, azobenzene, and azoxybenzene derivatives.[3] Hydrolysis of the ether bond under strong acidic conditions could yield hydroquinone and tetrahydropyran-4-ol. Polymerization of the aniline group can also occur, resulting in resinous materials.[2]

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Potential Cause: This is a common indicator of oxidative degradation of the aniline group, often accelerated by exposure to air and light.[2]

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents.

    • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 4°C) to slow down the degradation rate.

    • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but verify its compatibility with your downstream applications.

Issue 2: Inconsistent Results or Loss of Potency in Assays
  • Potential Cause: This may be due to the degradation of this compound in the assay solvent or under the experimental conditions.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, switch to a less reactive, aprotic solvent.

    • pH Control: Buffer the solution to a neutral pH if compatible with your experiment.

    • Time-Course Study: Analyze the stability of your compound in the chosen solvent over the time course of your experiment to quantify the extent of degradation.

    • Fresh Preparations: Always use freshly prepared solutions for sensitive experiments.

    • Co-solvent Effects: If using a mixture of solvents, be aware that minor components can significantly impact stability.

Quantitative Stability Data (Illustrative)

The following tables provide illustrative stability data for this compound in various solvents under different conditions. This data is based on general principles of aniline stability and should be confirmed experimentally for your specific application.

Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (25°C) over 24 hours.

SolventConditionPurity after 24h (%)Appearance
AcetonitrileExposed to Air & Light95Slight yellowing
AcetonitrileUnder N2, Dark>99Colorless
MethanolExposed to Air & Light92Noticeable yellowing
MethanolUnder N2, Dark98Very slight yellowing
DMSOExposed to Air & Light90Yellow to light brown
DMSOUnder N2, Dark97Slight yellowing
DichloromethaneExposed to Air & Light96Slight yellowing
DichloromethaneUnder N2, Dark>99Colorless

Table 2: Illustrative Forced Degradation of this compound.

ConditionSolventTime (hours)Degradation (%)Major Degradation Products
0.1 M HClAcetonitrile/Water (1:1)6~15Hydrolysis and oxidation products
0.1 M NaOHAcetonitrile/Water (1:1)6~10Oxidation and polymerization products
3% H2O2Acetonitrile6~20Oxidized aniline derivatives
Heat (60°C)Acetonitrile24~8Oxidation products
PhotostabilityAcetonitrile24~12Oxidized and polymerized products

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Reagent-grade Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H2O2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 6 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 6 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 6 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for 24 hours. A control sample should be wrapped in foil.

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Analyze all stressed samples and a non-stressed control.

5. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Identify and quantify any major degradation products.

Visualizations

experimental_workflow start Start: Prepare 1 mg/mL Stock Solution of this compound in Acetonitrile stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (60°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data_analysis Data Analysis: - Calculate % Degradation - Identify Degradants - Assess Mass Balance hplc->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for Forced Degradation Study.

troubleshooting_guide start Issue: Solution Discoloration cause Potential Cause: Oxidative Degradation start->cause step1 Check Solvent Purity (Peroxide-Free) cause->step1 Troubleshoot step2 Use Inert Atmosphere (N2 or Ar) step1->step2 step3 Protect from Light (Amber Vials) step2->step3 step4 Store at Low Temp (e.g., 4°C) step3->step4 resolve Resolution: Stable Solution step4->resolve

Caption: Troubleshooting Logic for Solution Discoloration.

References

Troubleshooting failed coupling reactions with 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for coupling reactions involving 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction (e.g., Buchwald-Hartwig, Suzuki) with 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is showing low to no yield. What are the primary causes?

A1: Low conversion rates are a common challenge and can often be attributed to several factors related to the specific properties of this aniline derivative.

  • Steric Hindrance: The bulky tetrahydro-2H-pyran (THP) group can sterically hinder the approach of the aniline nitrogen to the metal center of the catalyst, slowing down key steps like oxidative addition or reductive elimination.[1]

  • Catalyst and Ligand Choice: The selected palladium catalyst and phosphine ligand combination may not be optimal for this sterically demanding and electron-rich aniline. Bulky, electron-rich ligands are often required for coupling sterically hindered anilines.[2][3]

  • Reaction Conditions: Suboptimal temperature, solvent, or base can significantly impact reaction efficiency. Buchwald-Hartwig aminations, for instance, are known to be very sensitive to the choice of solvent and base.[4]

  • Reagent Quality: The presence of water or oxygen can deactivate the catalyst and lead to side reactions.[5] Ensure all reagents are pure and solvents are anhydrous and properly degassed.

Q2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can compete with your desired coupling, reducing the overall yield.

  • Homocoupling: The coupling of two molecules of your aryl halide or two molecules of the aniline can occur, especially in the presence of oxygen, which can interfere with the catalytic cycle.[5] To minimize this, ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Protodeboronation (in Suzuki reactions): If you are using a boronic acid derivative of the aniline, the C-B bond can be cleaved by residual water or other proton sources, removing it from the catalytic cycle.[5] Using anhydrous solvents and finely ground, dry bases like K₃PO₄ or Cs₂CO₃ can mitigate this issue.

  • Decomposition: While the THP ether is generally stable, prolonged exposure to very high temperatures or strongly acidic/basic conditions could potentially lead to its cleavage, though this is less common under standard coupling conditions.

Q3: How does the electron-donating nature of the ((tetrahydro-2H-pyran-4-yl)oxy) group affect the reaction?

A3: The oxygen atom of the ether linkage donates electron density into the aniline ring, increasing the nucleophilicity of the amine. While this is generally favorable for the C-N bond formation step, it can also make the aryl ring more electron-rich, which can slow down the initial oxidative addition step in some cross-coupling cycles.[6] This electronic effect, combined with the steric bulk, necessitates careful selection of the catalytic system. Ligands that promote a rapid rate of reductive elimination are often beneficial.[2]

Q4: Which catalyst/ligand systems are recommended as a starting point for this substrate?

A4: For sterically hindered and electron-rich anilines, modern biarylphosphine ligands are often the most effective.

  • For Buchwald-Hartwig Amination: Consider starting with bulky, electron-rich ligands such as RuPhos, XPhos, or SPhos, paired with a suitable palladium precatalyst like a G3 or G4 palladacycle.[7] These systems are designed to facilitate the coupling of challenging substrates.

  • For Suzuki Coupling: If you have prepared the corresponding aryl halide from the aniline, ligands like SPhos or XPhos with a palladium source such as Pd(OAc)₂ or a precatalyst can be effective.[8]

  • For Amide Coupling: If standard coupling reagents (like HATU or HOBt) fail due to steric hindrance, alternative methods may be required.[9][10] For instance, using acyl fluorides generated in situ has been shown to be effective for coupling sterically hindered substrates.[9]

Troubleshooting Workflow

If your reaction fails, a systematic approach to troubleshooting is crucial. The following workflow can help diagnose and solve common issues.

G start Failed Reaction: Low or No Product check_reagents 1. Verify Reagent Purity & Anhydrous/Inert Conditions start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok   reagents_bad Issue Found: Purify/Dry Reagents, Degas Solvents reagents_ok->reagents_bad No screen_catalyst 2. Screen Catalyst System (Ligand & Pd Source) reagents_ok->screen_catalyst Yes reagents_bad->start Retry catalyst_ok Improved Conversion? screen_catalyst->catalyst_ok catalyst_bad No Improvement catalyst_ok->catalyst_bad No screen_conditions 3. Screen Reaction Parameters (Base, Solvent, Temperature) catalyst_ok->screen_conditions Yes catalyst_bad->screen_conditions conditions_ok Optimization Successful screen_conditions->conditions_ok Success conditions_bad Still No/Low Yield: Consider Alternative Reaction Type screen_conditions->conditions_bad Failure

Caption: A logical workflow to diagnose and solve common coupling reaction issues.

Data Presentation: Condition Screening

Systematic screening of reaction parameters is essential for optimization. Below are illustrative tables for screening catalysts and reaction conditions for a generic Buchwald-Hartwig amination between an aryl bromide and 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Table 1: Catalyst & Ligand Screening

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)P(t-Bu)₃ (4)NaOtBuToluene10015
2Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene10045
3BrettPhos Pd G3 (2)(internal)K₃PO₄Dioxane11078
4RuPhos Pd G3 (2)(internal)K₃PO₄Dioxane11085
5XPhos Pd G4 (2)(internal)Cs₂CO₃t-BuOH9091

Table 2: Base & Solvent Optimization (Using XPhos Pd G4 catalyst)

EntryBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Cs₂CO₃ (1.5)t-BuOH901291
2K₃PO₄ (2.0)t-BuOH901288
3NaOtBu (1.2)Toluene110675
4LHMDS (1.2)THF651865
5Cs₂CO₃ (1.5)Dioxane1101282

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline (1.2 mmol, 1.2 equiv), the chosen base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G4, 0.02 mmol, 2 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., t-BuOH, 5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (6-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: General Palladium Cross-Coupling Cycle

The following diagram illustrates the key steps in a typical Pd(0)/Pd(II) catalytic cycle for a C-N coupling reaction.

G pd0 Pd(0)Lₙ pd_oa Ar-Pd(II)(X)Lₙ pd0->pd_oa oa_label Oxidative Addition pd0->oa_label pd_amide Ar-Pd(II)(NHR')Lₙ pd_oa->pd_amide trans_label Amine Coordination & Deprotonation pd_oa->trans_label pd_amide->pd0 re_label Reductive Elimination pd_amide->re_label oa_label->pd_oa + Ar-X re_label->pd0 Ar-NHR' trans_label->pd_amide + R'NH₂ - HX

Caption: A simplified catalytic cycle for Buchwald-Hartwig amination.

References

Navigating the Synthesis of 4-(tetrahydropyran-4-yloxy)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 4-(tetrahydropyran-4-yloxy)aniline. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a process that commonly involves the Williamson ether synthesis between a salt of 4-aminophenol and a suitable tetrahydropyran derivative.

Issue 1: Low Yield of this compound

  • Question: My reaction is showing low conversion to the desired this compound, with significant amounts of unreacted 4-aminophenol remaining. What are the potential causes and how can I improve the yield?

  • Answer: Low yields are a common challenge during scale-up and can be attributed to several factors. A primary consideration is the efficiency of the Williamson ether synthesis reaction itself. Key areas to investigate include:

    • Incomplete Deprotonation of 4-Aminophenol: The reaction requires the formation of the phenoxide ion. Ensure your base is strong enough and used in a sufficient stoichiometric amount to fully deprotonate the hydroxyl group of the 4-aminophenol.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature profile is crucial. Consider a gradual ramp-up and hold at a moderate temperature (e.g., 60-80 °C) to favor the desired ether formation.

    • Moisture Content: The presence of water can hydrolyze the reactants and reduce the effectiveness of the base.[1] Ensure all reactants and solvents are thoroughly dried before use.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in my HPLC analysis, including a potential elimination byproduct. How can I minimize the formation of these impurities?

  • Answer: The formation of byproducts is a critical issue in scaling up this synthesis. The most common side reaction in a Williamson ether synthesis is elimination, especially with secondary alkyl halides.[2][3]

    • Choice of Leaving Group: The leaving group on the tetrahydropyran electrophile is crucial. While halides are common, tosylates or mesylates can sometimes offer better reactivity and reduce elimination.

    • Base Selection: A strong, non-nucleophilic base is preferred to minimize side reactions.[4] Bulky bases can sometimes favor elimination.[2] Consider using potassium carbonate or a milder base if elimination is a significant issue.

    • Reaction Conditions: As mentioned, lower reaction temperatures generally favor the SN2 substitution over the E2 elimination pathway.[5]

Issue 3: Challenges in Product Isolation and Purification

  • Question: I am having difficulty isolating a pure product. The crude material is an oil that is difficult to crystallize, and column chromatography is not ideal for a large-scale process. What are some effective purification strategies?

  • Answer: Purification is a significant hurdle in the scale-up of many active pharmaceutical ingredient (API) intermediates.

    • Recrystallization: While challenging, finding a suitable solvent system for recrystallization is often the most scalable purification method. A systematic solvent screen is recommended. Consider binary solvent systems to modulate solubility.

    • Salt Formation and Crystallization: As an aniline derivative, the product is basic and can be converted to a salt (e.g., hydrochloride). Salts often have better-defined crystalline forms and can be easier to purify by recrystallization. The pure free base can then be regenerated.

    • Extraction Work-up: A well-designed aqueous work-up is critical to remove inorganic salts and water-soluble impurities. Careful pH control during the extraction can help to separate acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of a 4-aminophenoxide salt with a 4-substituted tetrahydropyran, where the substituent is a good leaving group such as a halide or a sulfonate ester.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: The synthesis involves potentially hazardous materials. 4-aminophenol is harmful if swallowed or inhaled. The solvents used, such as DMF or DMSO, have their own specific handling requirements. A thorough safety review and risk assessment should be conducted before any scale-up operation. Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in a well-ventilated area.

Q3: How can I monitor the reaction progress effectively?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the quantification of the starting materials, the desired product, and any significant byproducts. Thin-Layer Chromatography (TTC) can be used for quick qualitative checks.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reactant Addition: 4-Aminophenol is added to the solvent, followed by the portion-wise addition of a suitable base (e.g., potassium carbonate) at room temperature.

  • Formation of the Phenoxide: The mixture is stirred under a nitrogen atmosphere for a specified time to ensure complete formation of the 4-aminophenoxide.

  • Addition of the Electrophile: 4-bromotetrahydropyran (or a similar electrophile) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to the desired temperature and monitored by HPLC until the consumption of the limiting reagent is complete.

  • Work-up: The reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.2)THF651265
2K₂CO₃ (1.5)DMF80885
3Cs₂CO₃ (1.5)Acetonitrile801090
4KOtBu (1.2)THF651255 (significant elimination)

Table 2: Impurity Profile under Different Reaction Conditions

ConditionMain ImpurityImpurity Level (%)
High Temperature (100 °C)Elimination byproduct15
Sub-stoichiometric BaseUnreacted 4-aminophenol20
Air atmosphereOxidation byproducts5

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-Aminophenol 4-Aminophenol 4-Aminophenoxide 4-Aminophenoxide 4-Aminophenol->4-Aminophenoxide Deprotonation Base Base Base->4-Aminophenoxide Side_Product Elimination Byproduct Base->Side_Product 4-Bromotetrahydropyran 4-Bromotetrahydropyran Desired_Product This compound 4-Bromotetrahydropyran->Desired_Product 4-Bromotetrahydropyran->Side_Product E2 Elimination 4-Aminophenoxide->Desired_Product SN2 Attack Troubleshooting_Logic Start Low Yield or High Impurity Check_Base Check Base Stoichiometry and Strength Start->Check_Base Check_Temp Evaluate Reaction Temperature Check_Base->Check_Temp Correct Optimize_Base Adjust Base or Add More Check_Base->Optimize_Base Incorrect Check_Moisture Analyze Water Content Check_Temp->Check_Moisture Optimal Optimize_Temp Lower Reaction Temperature Check_Temp->Optimize_Temp Too High Dry_Reagents Dry Solvents and Reagents Check_Moisture->Dry_Reagents High Success Improved Yield and Purity Check_Moisture->Success Low Optimize_Base->Success Optimize_Temp->Success Dry_Reagents->Success

References

Technical Support Center: Purification of 4-(Tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(tetrahydropyran-4-yloxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield After Column Chromatography

Possible Cause Solution
Product is highly polar and adheres strongly to silica gel. Aniline derivatives can interact strongly with the acidic silica gel, leading to poor elution and recovery. To mitigate this, add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will help to reduce tailing and improve the recovery of your product.
Improper solvent system selection. If the eluent is not polar enough, the product will not move from the baseline. Conversely, if the eluent is too polar, the product may co-elute with impurities. It is crucial to determine an optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Product degradation on silica gel. The tetrahydropyran (THP) ether linkage is susceptible to cleavage under acidic conditions.[1] Since silica gel is slightly acidic, prolonged exposure can lead to the decomposition of the product. To avoid this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) prior to use.[1]
Sample overload. Exceeding the separation capacity of the column can lead to broad peaks and poor separation, resulting in mixed fractions and lower yields of the pure compound. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Problem 2: Product "Oils Out" During Recrystallization

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the product. If the product melts in the hot solvent before it dissolves, it may "oil out." Choose a solvent with a lower boiling point.
The solution is supersaturated. This can happen if the solution is cooled too quickly. To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, is also an effective method. Allowing the solution to cool slowly to room temperature before placing it in an ice bath can also promote the formation of crystals over oil.
Presence of impurities. Impurities can interfere with crystal lattice formation. If the product continues to oil out despite trying different solvents and cooling techniques, it may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, to remove some of the impurities before attempting recrystallization again.

Problem 3: Colored Impurities in the Final Product

Possible Cause Solution
Oxidation of the aniline moiety. Aniline and its derivatives are prone to oxidation, which can result in the formation of colored impurities. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.
Presence of highly conjugated byproducts. Side reactions during the synthesis can lead to the formation of colored, often polar, impurities. These can sometimes be removed by treating the crude product with activated carbon during recrystallization. Add a small amount of activated carbon to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. Assuming a Williamson ether synthesis approach (reaction of 4-aminophenol with a 4-substituted tetrahydropyran), common impurities may include:

  • Unreacted starting materials: 4-aminophenol and the tetrahydropyran electrophile.

  • Byproducts from side reactions: These can include products of C-alkylation on the aromatic ring of 4-aminophenol or elimination byproducts from the tetrahydropyran electrophile.

  • Degradation products: Cleavage of the tetrahydropyran ether can occur if the compound is exposed to acidic conditions.[1]

  • Residual solvents: Solvents used in the reaction and workup may be present in the crude material.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: Due to the presence of both a polar aniline group and a moderately non-polar tetrahydropyranyl ether, a single solvent may not be ideal. A mixed solvent system is often more effective. Good starting points for solvent screening include:

  • Ethanol/water

  • Isopropanol/water

  • Acetone/hexane

  • Ethyl acetate/hexane

  • Toluene/hexane

The ideal system will be one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q3: Can I use silica gel for column chromatography with this compound?

A3: Yes, but with caution. As mentioned in the troubleshooting guide, the acidic nature of silica gel can be problematic for anilines and acid-sensitive groups like the THP ether.[1] It is highly recommended to add a small amount of triethylamine (e.g., 0.5-1%) to your eluent to neutralize the silica and prevent streaking and potential degradation of your product. Alternatively, using neutral alumina as the stationary phase can be a good option.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the best method for monitoring your column. Collect fractions of the eluent and spot them on a TLC plate alongside a spot of your crude starting material. This will allow you to identify which fractions contain your desired product and whether it has been successfully separated from impurities. A common eluent for TLC analysis of polar anilines is a mixture of hexanes and ethyl acetate (e.g., in a 7:3 or 1:1 ratio). The spots can be visualized under UV light (254 nm) or by using a staining agent such as potassium permanganate or ninhydrin for primary amines.

Quantitative Data Summary

The following tables provide typical parameters for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in your crude material.

Table 1: Typical Thin Layer Chromatography (TLC) Conditions

Stationary PhaseMobile Phase (v/v)Typical Rf of ProductVisualization
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.3 - 0.5UV (254 nm), KMnO₄ stain
Silica Gel 60 F254Dichloromethane:Methanol (95:5)0.4 - 0.6UV (254 nm), Ninhydrin stain

Table 2: Example Column Chromatography Parameters

Stationary PhaseEluent System (v/v)Typical Yield
Silica Gel (+ 0.5% Triethylamine)Gradient: 20% to 50% Ethyl Acetate in Hexanes75 - 90%
Neutral AluminaGradient: 10% to 40% Ethyl Acetate in Hexanes80 - 95%

Table 3: Recrystallization Solvent System Examples

Solvent System (v/v)Typical Recovery
Isopropanol/Water (~9:1)70 - 85%
Ethyl Acetate/Hexane (~1:3)65 - 80%

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, determine a suitable solvent or mixed solvent system where the crude product is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification tlc_analysis TLC Analysis column_chromatography->tlc_analysis Monitor Fractions nmr_analysis NMR/MS Analysis column_chromatography->nmr_analysis recrystallization->nmr_analysis Characterization tlc_analysis->column_chromatography end Pure Product nmr_analysis->end troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue? low_yield Low Yield start->low_yield streaking Streaking/Tailing start->streaking no_separation No Separation start->no_separation oiling_out Oiling Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery colored_crystals Colored Crystals start->colored_crystals solution_base Add Base to Eluent low_yield->solution_base Product Sticking? solution_solvent Optimize Solvent System low_yield->solution_solvent Bad Rf? streaking->solution_base no_separation->solution_solvent solution_scratch Scratch Flask / Seed oiling_out->solution_scratch solution_slow_cool Slow Cooling oiling_out->solution_slow_cool poor_recovery->solution_solvent Too Soluble? solution_charcoal Activated Carbon colored_crystals->solution_charcoal solution_alumina Use Neutral Alumina

References

Alternative and efficient synthetic routes to 4-(tetrahydropyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative and efficient synthetic routes to 4-(tetrahydropyran-4-yloxy)aniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Synthetic Routes Overview

Two primary and efficient synthetic routes for the preparation of this compound are the Williamson Ether Synthesis and the Mitsunobu Reaction. A third alternative, the Buchwald-Hartwig Amination, is also considered.

  • Route 1: Williamson Ether Synthesis: This classical and robust method involves the reaction of a phenoxide with an alkyl halide or sulfonate. For the synthesis of this compound, this typically involves the reaction of 4-nitrophenol with an activated tetrahydropyran-4-ol derivative (e.g., a mesylate or tosylate), followed by the reduction of the nitro group.

  • Route 2: Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol with a nucleophile, in this case, tetrahydropyran-4-ol and a protected p-aminophenol derivative or 4-nitrophenol. It is known for its mild reaction conditions and stereochemical inversion at the alcohol center (though not relevant for the symmetrical tetrahydropyran-4-ol).

  • Route 3: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a method for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this context, it could involve the coupling of 4-bromo-1-((tetrahydro-2H-pyran-4-yl)oxy)benzene with an ammonia equivalent.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu ReactionRoute 3: Buchwald-Hartwig Amination
Starting Materials 4-Nitrophenol, Tetrahydropyran-4-ol4-Aminophenol (or 4-Nitrophenol), Tetrahydropyran-4-ol4-Bromo-1-((tetrahydro-2H-pyran-4-yl)oxy)benzene, Ammonia source
Key Reagents NaH, MsCl or TsCl, Pd/C, H₂ or HydrazinePPh₃, DIAD or DEADPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)
Typical Solvents DMF, THFTHF, TolueneToluene, Dioxane
Reaction Temperature 0°C to 100°C0°C to room temperature80°C to 110°C
Typical Reaction Time 12-24 hours2-12 hours12-24 hours
Reported Yield Good to ExcellentGoodGood to Excellent
Key Advantages Cost-effective, scalable.Mild conditions, good functional group tolerance.High efficiency, broad substrate scope.
Key Disadvantages Requires a two-step process (etherification and reduction).Stoichiometric amounts of phosphine oxide byproduct can complicate purification.Requires specialized and often expensive catalysts and ligands.

Experimental Protocols

Route 1: Williamson Ether Synthesis and Subsequent Reduction

Step 1a: Mesylation of Tetrahydropyran-4-ol

  • Dissolve tetrahydropyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-yl mesylate.

Step 1b: Etherification with 4-Nitrophenol

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of tetrahydropyran-4-yl mesylate (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80-90°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-((tetrahydro-2H-pyran-4-yl)oxy)nitrobenzene.

Step 1c: Reduction of the Nitro Group

  • Dissolve 4-((tetrahydro-2H-pyran-4-yl)oxy)nitrobenzene (1.0 eq) in ethanol or ethyl acetate.

  • Add palladium on carbon (10 wt. %, 5-10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Route 2: Mitsunobu Reaction
  • To a solution of N-Boc-4-aminophenol (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[1][2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM) to yield this compound.

Troubleshooting Guides and FAQs

Williamson Ether Synthesis

Q1: The etherification reaction (Step 1b) is slow or incomplete.

  • A1: Potential Causes & Solutions:

    • Insufficiently activated alcohol: Ensure the complete conversion of tetrahydropyran-4-ol to its mesylate or tosylate. Consider using the more reactive tosylate.

    • Poor quality base: Use fresh, high-quality sodium hydride. Ensure anhydrous conditions as NaH reacts with water.

    • Low reaction temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.

    • Steric hindrance: While tetrahydropyran-4-yl mesylate is a secondary sulfonate, which can be prone to elimination, the SN2 reaction should still be favorable.[3]

Q2: Significant amounts of elimination byproduct are observed.

  • A2: Potential Causes & Solutions:

    • High reaction temperature: Lower the reaction temperature and increase the reaction time.

    • Strongly basic conditions: While a strong base is necessary to deprotonate the phenol, prolonged exposure at high temperatures can promote elimination. Consider a milder base if feasible, though this may slow down the desired reaction.

Q3: The reduction of the nitro group (Step 1c) is not going to completion.

  • A3: Potential Causes & Solutions:

    • Catalyst deactivation: Use fresh palladium on carbon catalyst. Ensure the substrate is free of impurities that could poison the catalyst.

    • Insufficient hydrogen pressure: If using a hydrogen balloon, ensure a continuous supply. For larger scale reactions, a Parr hydrogenation apparatus is recommended.

    • Alternative reducing agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride in HCl or iron powder in acetic acid.[4]

Mitsunobu Reaction

Q1: The Mitsunobu reaction has a low yield.

  • A1: Potential Causes & Solutions:

    • Steric hindrance: While 4-aminophenol is not exceptionally bulky, steric hindrance can sometimes be an issue.[5]

    • Acidity of the nucleophile: The pKa of the N-H or O-H bond of the nucleophile is crucial. For phenols, the reaction is generally efficient.[6]

    • Side reactions: The azodicarboxylate can sometimes react with the nucleophile, leading to byproducts.[7]

    • Solvent choice: The choice of solvent can influence the reaction rate. THF is a common choice, but other aprotic solvents can be explored.[5]

Q2: Purification of the product is difficult due to byproducts.

  • A2: Potential Causes & Solutions:

    • Triphenylphosphine oxide removal: This is a common challenge in Mitsunobu reactions. Purification by column chromatography is standard. Crystallization can sometimes be effective.

    • Hydrazine byproduct removal: The reduced azodicarboxylate can also be difficult to remove. Careful chromatography is required.

Q3: Should I use 4-aminophenol directly or a protected version in the Mitsunobu reaction?

  • A3: Using a protected 4-aminophenol, such as N-Boc-4-aminophenol, is highly recommended. The free amine group can compete as a nucleophile, leading to N-alkylation products.

Visualizations

Synthetic Workflow Diagrams

Williamson_Ether_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction 4-Nitrophenol 4-Nitrophenol Etherification Etherification 4-Nitrophenol->Etherification Tetrahydropyran-4-yl Mesylate Tetrahydropyran-4-yl Mesylate Tetrahydropyran-4-yl Mesylate->Etherification Intermediate_Product 4-((Tetrahydro-2H-pyran-4-yl)oxy)nitrobenzene Etherification->Intermediate_Product Reduction Reduction Intermediate_Product->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the Williamson Ether Synthesis Route.

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection N-Boc-4-aminophenol N-Boc-4-aminophenol Mitsunobu_Coupling Mitsunobu_Coupling N-Boc-4-aminophenol->Mitsunobu_Coupling Tetrahydropyran-4-ol Tetrahydropyran-4-ol Tetrahydropyran-4-ol->Mitsunobu_Coupling Protected_Intermediate N-Boc-4-(tetrahydropyran-4-yloxy)aniline Mitsunobu_Coupling->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the Mitsunobu Reaction Route.

Logical Relationship Diagram

Troubleshooting_Logic Low_Yield Low Yield in Williamson Ether Synthesis Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (Elimination) Low_Yield->Side_Reactions Check_Reagents Check Reagent Quality (NaH, MsCl) Incomplete_Reaction->Check_Reagents Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous_Conditions Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Lower_Temp Lower Temperature Side_Reactions->Lower_Temp

Caption: Troubleshooting Logic for Williamson Ether Synthesis.

References

Technical Support Center: Mitigating Metabolic Instability of Aniline-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of aniline-containing drug candidates, with a focus on mitigating metabolic instability.

Frequently Asked Questions (FAQs)

Q1: Why are aniline-containing compounds considered a "structural alert" in drug discovery?

A1: Aniline and its derivatives are flagged as "structural alerts" because they are prone to metabolic activation into reactive metabolites.[1][2] The electron-rich aromatic ring of aniline is susceptible to oxidation by metabolic enzymes, primarily Cytochrome P450s (CYPs).[2][3] This can lead to the formation of reactive species like nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules such as proteins and DNA.[2] This binding can lead to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity (liver damage).[2][4]

Q2: What are the primary metabolic pathways responsible for the instability of aniline-containing drugs?

A2: The two main metabolic pathways that contribute to the instability of aniline-containing compounds are:

  • N-oxidation: The nitrogen atom of the aniline is oxidized, which can be a key step in the formation of reactive metabolites.[5] This process is often mediated by both Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems.[6][7]

  • Para-hydroxylation: Aniline can be hydroxylated at the para-position of the aromatic ring.[8][9] This is a common metabolic route for many aniline derivatives and is primarily catalyzed by CYP enzymes.[8][10] While this can be a detoxification pathway, it can also lead to the formation of reactive quinone-imine species.

Q3: My aniline-containing compound shows high clearance in human liver microsomes. What are my next steps?

A3: High clearance in human liver microsomes (HLM) suggests rapid metabolism. The recommended next steps are:

  • Metabolite Identification: The first crucial step is to identify the major metabolites being formed. This is typically done using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] Knowing the structure of the metabolites will reveal the metabolic "soft spots" of your molecule.

  • Determine the Metabolizing Enzymes: Identifying the specific CYP or FMO enzymes responsible for the metabolism is important. This can be achieved using recombinant human enzymes or specific chemical inhibitors in your in vitro assays.

  • Employ Mitigation Strategies: Once the metabolic liabilities are understood, you can apply various strategies to block or reduce metabolism. These can range from minor structural modifications to more significant changes like bioisosteric replacement.[12]

Q4: What are the most common strategies to mitigate the metabolic instability of anilines?

A4: Several strategies can be employed to address the metabolic liabilities of aniline-containing drug candidates:

  • Blocking Metabolism: Introducing substituents at the sites of metabolism can sterically hinder the enzyme's access and reduce the rate of metabolism. For example, placing a fluorine atom at the para-position can block para-hydroxylation.[13]

  • Modulating Electronic Properties: Adding electron-withdrawing groups to the aniline ring can decrease its electron density, making it less susceptible to oxidation.[12]

  • Bioisosteric Replacement: This is a powerful strategy that involves replacing the entire aniline moiety with a non-aromatic, three-dimensional scaffold that mimics its size and shape but is metabolically more stable.[1][14] This approach has been shown to improve pharmacokinetic properties while retaining biological activity.[14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of reactive metabolites detected in a GSH trapping assay. The aniline moiety is being readily oxidized to reactive intermediates.1. Confirm the structure of the GSH adducts via LC-MS/MS to pinpoint the site of reactivity. 2. Introduce electron-withdrawing groups to the aniline ring to reduce its susceptibility to oxidation.[12] 3. Consider bioisosteric replacement of the aniline ring with a more stable scaffold like a bicyclo[1.1.1]pentane or an aminonorbornane.[1][14]
Compound is rapidly cleared in vitro, but the major metabolite is an N-oxide. Metabolism is likely mediated by Flavin-containing monooxygenases (FMOs).[6][7]1. Confirm FMO involvement by running the assay with heat-inactivated microsomes (FMOs are heat-labile, while CYPs are more stable). 2. Design analogs that are poorer substrates for FMOs. This can sometimes be achieved by increasing steric bulk around the nitrogen atom.
Discrepancy in metabolic stability between rat and human liver microsomes. Species differences in the expression and activity of CYP and FMO enzymes.1. Identify the specific enzymes responsible for metabolism in both species using recombinant enzymes. 2. If the discrepancy is significant, prioritize optimizing for human metabolic stability. 3. Consider using humanized mouse models for more predictive in vivo studies.
A bioisosteric replacement for aniline leads to a loss of biological activity. The replacement scaffold may not be presenting the key pharmacophoric features in the correct orientation, or it may have lost crucial interactions with the target protein.1. Obtain a co-crystal structure of the original compound with its target to understand the binding mode. 2. Use computational modeling to guide the design of new bioisosteres that better mimic the geometry and electronic properties of the original aniline. 3. Synthesize a small library of different bioisosteres to explore a wider range of structural diversity.[1][14]

Data Presentation

Table 1: Comparison of Metabolic Stability for Aniline and Bioisosteric Replacements

CompoundStructureHalf-Life in Human Liver Microsomes (min)Intrinsic Clearance (μL/min/mg protein)
Aniline Analog(Structure of a generic aniline-containing drug)< 15> 200
Bicyclo[1.1.1]pentylamine (BCP) Analog(Structure with BCP replacing aniline)> 60< 10
Aminonorbornane (ANB) Analog(Structure with ANB replacing aniline)> 60< 15

Note: The data presented are representative and will vary depending on the specific chemical scaffold.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

Objective: To determine the rate of metabolism of an aniline-containing compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled, 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the human liver microsomes.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the test compound working solution to the wells.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 2: Reactive Metabolite Screening using a Glutathione (GSH) Trapping Assay

Objective: To detect the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH).

Materials:

  • Same materials as in Protocol 1

  • Glutathione (GSH) stock solution (e.g., 100 mM in water)

Methodology:

  • Follow the same initial steps as in the metabolic stability assay (Protocol 1), but include GSH in the incubation mixture (final concentration typically 1-5 mM).

  • Incubate the reaction mixture at 37°C for a fixed time (e.g., 60 minutes).

  • Quench the reaction with cold acetonitrile.

  • Centrifuge and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the expected GSH adduct (mass of parent compound + mass of GSH).

  • The presence of a peak corresponding to the GSH adduct indicates the formation of a reactive metabolite.

Visualizations

Metabolic_Pathway_of_Aniline cluster_cyp Cytochrome P450 (CYP) Mediated cluster_fmo Flavin-containing Monooxygenase (FMO) Mediated Aniline Aniline-Containing Drug Candidate p_Hydroxylation para-Hydroxylation Aniline->p_Hydroxylation CYPs N_Oxidation_CYP N-Oxidation Aniline->N_Oxidation_CYP CYPs N_Oxidation_FMO N-Oxidation Aniline->N_Oxidation_FMO FMOs p_Aminophenol p-Aminophenol Metabolite p_Hydroxylation->p_Aminophenol N_Hydroxyaniline N-Hydroxyaniline Metabolite N_Oxidation_CYP->N_Hydroxyaniline N_Oxidation_FMO->N_Hydroxyaniline Quinone_Imine Quinone-Imine (Reactive Metabolite) p_Aminophenol->Quinone_Imine Oxidation Nitrosoarene Nitrosoarene (Reactive Metabolite) N_Hydroxyaniline->Nitrosoarene Oxidation Covalent_Binding Covalent Binding to Macromolecules (Toxicity) Nitrosoarene->Covalent_Binding Quinone_Imine->Covalent_Binding

Caption: Metabolic activation pathways of aniline-containing drugs.

Mitigation_Strategies_Workflow cluster_strategies Mitigation Strategies Start Aniline-Containing Lead Compound (High Metabolic Instability) Metabolite_ID Metabolite Identification (LC-MS/MS) Start->Metabolite_ID Soft_Spot Identify Metabolic 'Soft Spot' (e.g., para-position, N-atom) Metabolite_ID->Soft_Spot Blocking Metabolic Blocking (e.g., add F to para-position) Soft_Spot->Blocking EWG Add Electron-Withdrawing Groups Soft_Spot->EWG Bioisostere Bioisosteric Replacement (e.g., replace aniline with BCP) Soft_Spot->Bioisostere SAR Synthesize Analogs & Evaluate (Metabolic Stability & Activity) Blocking->SAR EWG->SAR Bioisostere->SAR Optimized Optimized Candidate (Improved Metabolic Stability) SAR->Optimized

Caption: Workflow for mitigating aniline metabolic instability.

References

Strategies to avoid common pitfalls in Prins cyclization for tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of tetrahydropyran rings via the Prins cyclization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Prins cyclization for tetrahydropyran synthesis, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Tetrahydropyran Product

Potential Cause Recommended Solution
Incomplete Reaction - Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time or moderately increase the temperature. - Consider using a more active catalyst.[1][2]
Dominant Side Reactions - Lower the reaction temperature to favor the cyclization pathway over elimination.[1] - Select a milder Lewis acid catalyst.[1] - Ensure anhydrous conditions if the desired product is the tetrahydropyran, as the presence of water can lead to the formation of 1,3-diols. Conversely, in the absence of a nucleophile like water, the cationic intermediate may lose a proton, resulting in an allylic alcohol.[1][3]
Product Instability - Perform the reaction at a lower temperature to prevent degradation. - Utilize a buffered workup to avoid exposing the product to harsh acidic or basic conditions.[1]
Suboptimal Stoichiometry - Optimize the ratio of the aldehyde to the homoallylic alcohol. - Avoid a large excess of formaldehyde at low temperatures, which can promote the formation of dioxane byproducts.[1]
Sterically Hindered Substrates - For sterically hindered aldehydes with low reactivity, switch to a more potent Lewis acid such as SnCl₄, BiCl₃, or a Rhenium(VII) complex.[2] - Consider microwave irradiation to increase the reaction rate.[2][4]

Problem 2: Poor Stereoselectivity

Potential Cause Recommended Solution
Racemization or Epimerization - A competing 2-oxonia-Cope rearrangement can lead to a loss of stereochemistry.[5][6][7][8] This is more prevalent with certain substrates and under specific acidic conditions. - The choice of Lewis acid can significantly influence stereoselectivity. For instance, using TMSBr has been shown to favor axial products, whereas SnBr₄ may lead to equatorial products.[6] - Lowering the reaction temperature can sometimes suppress the oxonia-Cope rearrangement.
Incorrect Catalyst Choice - The stereochemical outcome is often dictated by the catalyst and reaction conditions, which influence the transition state geometry.[9] - For highly stereoselective syntheses, consider catalyst systems known to provide good control, such as InBr₃/TMSBr for specific brominated substrates or confined imino-imidodiphosphate (iIDP) Brønsted acids for asymmetric cyclizations.[10][11]
Substrate Geometry - The geometry of the alkene in the homoallylic alcohol can dictate the product configuration. E-alkenes typically lead to equatorial substituents, while Z-alkenes result in axial substituents.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Prins cyclization, and how can I minimize them?

A1: Common side products include:

  • Allylic Alcohols : These form through the elimination of a proton from the oxocarbenium ion intermediate, which is favored in the absence of a nucleophile.[1][3] To minimize their formation, ensure a nucleophile (like water or acetic acid) is present to trap the carbocation.[1]

  • Dioxanes : These can form, particularly when using an excess of formaldehyde at low temperatures.[1][3] Using a stoichiometric amount of formaldehyde and adjusting the temperature can mitigate this.[1]

  • Halo-ethers : When using halide-containing Lewis acids (e.g., SnCl₄, BiCl₃), the halide can act as a nucleophile, leading to the formation of 4-halotetrahydropyrans.[1][8] This can be a desired outcome or a side reaction depending on the synthetic goal.

  • Oxonia-Cope Rearrangement Products : This rearrangement can lead to side-chain exchange products and racemization, complicating the product mixture.[6][7][8] Careful selection of the catalyst and reaction conditions is crucial to suppress this pathway.[6]

Q2: How do I choose the right catalyst for my Prins cyclization?

A2: The choice of catalyst is critical and depends on the specific substrates and desired outcome.

  • Brønsted Acids (e.g., H₂SO₄, p-TsOH): These are classic catalysts but can sometimes lead to side reactions due to their high acidity.[3][8]

  • Lewis Acids (e.g., FeCl₃, InCl₃, BiCl₃, SnCl₄): These are widely used and offer a range of activities.[9][10] Milder Lewis acids may be preferable to reduce side reactions.[1] For instance, InCl₃ is effective for cyclizations with homoallyl (thio)alcohols and aldehydes, providing high yields and excellent diastereoselectivities.[10]

  • Specialized Catalysts : For challenging substrates or to achieve high stereoselectivity, specialized catalysts are employed. Rhenium(VII) complexes are effective for reactions with aromatic and α,β-unsaturated aldehydes.[2][10] Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids can catalyze asymmetric Prins cyclizations.[10] Iodine has also been used as a metal-free catalyst.[12][13]

Q3: Can I run the Prins cyclization in an aqueous medium?

A3: Yes, aqueous Prins cyclizations have been developed. For example, phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, leading to 4-hydroxytetrahydropyran derivatives with high yields and all-cis selectivity.[10][14] This approach is environmentally friendly and cost-effective.[14]

Experimental Protocols

Protocol 1: General Procedure for FeCl₃-Catalyzed Prins Cyclization

This protocol describes a general method for the synthesis of substituted tetrahydropyrans using ferric chloride as the catalyst.[9]

  • Materials :

    • Homoallylic alcohol (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure :

    • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

    • Add a catalytic amount of anhydrous FeCl₃ to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Bismuth(III) Chloride-Catalyzed Synthesis of 4-Chlorotetrahydropyrans

This protocol is adapted for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans.[1][4]

  • Materials :

    • Homoallylic alcohol (1.0 equiv)

    • Aldehyde (1.2 equiv)

    • Bismuth(III) Chloride (BiCl₃) (0.05 equiv)

    • Trimethylsilyl Chloride (TMSCl) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure :

    • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ in anhydrous DCM.

    • Add the aldehyde to the suspension and cool the mixture to 0 °C.

    • Slowly add TMSCl to the cooled mixture and stir for 5 minutes.

    • Add a solution of the homoallylic alcohol in anhydrous DCM dropwise to the reaction mixture.

    • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.[9]

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems in Prins Cyclization

CatalystAldehydeHomoallylic Alcohol Substrate TypeProductYield (%)Diastereomeric Ratio (cis:trans)Reference
I₂ (5 mol%) Aromatic/AliphaticEndocyclic double bondDihydropyrans52-91-[12]
I₂ (50 mol%) Aromatic/AliphaticAcyclic4-Iodo-tetrahydropyran29-41-[12]
InBr₃ (1.0 equiv) / TMSBr (1.2 equiv) -(Z)- and (E)-γ-brominated2,6-cis-4,5-dibromo-THPup to 95Exclusive cis[11]
Phosphomolybdic acid Aromatic/AliphaticGeneral4-Hydroxytetrahydropyran80-92All-cis[14]
O₃ReOH (10 mol%) Aromatic/Aliphatic3-chlorohomoallylic alcoholcis-2,6-disubstituted tetrahydropyran-4-one69Single diastereomer[15]

Visualizations

Troubleshooting_Prins_Cyclization Start Low Yield or Side Product Formation Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Purity_OK Are Reagents/Solvents Pure and Dry? Check_Purity->Purity_OK Purify Purify Reagents and Dry Solvents Purity_OK->Purify No Analyze_Conditions Analyze Reaction Conditions Purity_OK->Analyze_Conditions Yes Purify->Analyze_Conditions Temp_Too_High Is Temperature Too High? Analyze_Conditions->Temp_Too_High Lower_Temp Lower Reaction Temperature Temp_Too_High->Lower_Temp Yes Analyze_Catalyst Evaluate Catalyst Temp_Too_High->Analyze_Catalyst No Lower_Temp->Analyze_Catalyst Catalyst_Too_Harsh Is Catalyst Too Harsh or Ineffective? Analyze_Catalyst->Catalyst_Too_Harsh Change_Catalyst Switch to Milder or More Active Catalyst Catalyst_Too_Harsh->Change_Catalyst Yes Check_Stereo Poor Stereoselectivity? Catalyst_Too_Harsh->Check_Stereo No Success Successful Synthesis Change_Catalyst->Success Oxonia_Cope Consider Oxonia-Cope Rearrangement Check_Stereo->Oxonia_Cope Yes Check_Stereo->Success No Optimize_Stereo Modify Catalyst (e.g., TMSBr) and Lower Temperature Oxonia_Cope->Optimize_Stereo Optimize_Stereo->Success Prins_Side_Reactions Start Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium + Acid Catalyst THP Desired Tetrahydropyran Oxocarbenium->THP Intramolecular Cyclization + Nucleophilic Trap Allylic_Alcohol Allylic Alcohol (Elimination) Oxocarbenium->Allylic_Alcohol - H⁺ (No Nucleophile) Dioxane Dioxane (Excess Aldehyde) Oxocarbenium->Dioxane + Aldehyde Halo_Ether 4-Halo-Tetrahydropyran (Halide Nucleophile) Oxocarbenium->Halo_Ether + Halide⁻ Oxonia_Cope Side-Chain Exchange/ Racemization Oxocarbenium->Oxonia_Cope 2-Oxonia-Cope Rearrangement

References

Validation & Comparative

Spectroscopic Analysis of 4-(tetrahydropyran-4-yloxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 4-(tetrahydropyran-4-yloxy)aniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and experimental data from analogous structures. This comparative approach offers a valuable reference for the characterization and quality control of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are derived from the analysis of its structural components: a 4-substituted aniline ring and a tetrahydropyran moiety. The electron-donating nature of the amino group and the ether linkage significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)6.75 - 6.85Doublet8.0 - 9.0
H-3, H-5 (Aromatic)6.60 - 6.70Doublet8.0 - 9.0
NH₂3.50 - 4.50Broad Singlet-
H-4' (THP)4.20 - 4.40Multiplet-
H-2', H-6' (THP, axial)3.50 - 3.65Multiplet-
H-2', H-6' (THP, equatorial)3.85 - 4.00Multiplet-
H-3', H-5' (THP, axial)1.60 - 1.75Multiplet-
H-3', H-5' (THP, equatorial)1.95 - 2.10Multiplet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (Aromatic)148.0 - 150.0
C-4 (Aromatic)140.0 - 142.0
C-2, C-6 (Aromatic)118.0 - 120.0
C-3, C-5 (Aromatic)115.0 - 117.0
C-4' (THP)70.0 - 72.0
C-2', C-6' (THP)63.0 - 65.0
C-3', C-5' (THP)32.0 - 34.0

Comparative Analysis with Alternative Aniline Derivatives

To provide context for the predicted data, the following tables compare the expected NMR chemical shifts of this compound with experimentally determined values for structurally related aniline derivatives. This comparison highlights the influence of the 4-substituent on the electronic environment of the aniline ring.

Table 3: Comparative ¹H NMR Data of 4-Substituted Anilines (Aromatic Protons)

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)
Aniline7.086.67
4-Methoxyaniline6.736.65
4-Phenoxyaniline6.956.85
This compound (Predicted) 6.75 - 6.85 6.60 - 6.70

Table 4: Comparative ¹³C NMR Data of 4-Substituted Anilines (Aromatic Carbons)

CompoundC-1 (ppm)C-4 (ppm)C-2, C-6 (ppm)C-3, C-5 (ppm)
Aniline146.7118.6129.2115.1
4-Methoxyaniline152.9140.8114.8114.3
4-Phenoxyaniline150.2148.9122.5116.3
This compound (Predicted) 148.0 - 150.0 140.0 - 142.0 118.0 - 120.0 115.0 - 117.0

The data indicates that the tetrahydropyran-4-yloxy group is expected to have an electron-donating effect comparable to other alkoxy substituents, leading to an upfield shift of the aromatic proton and carbon signals relative to unsubstituted aniline.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • Processing: Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Processing: Fourier transform, phase correction, and baseline correction.

Visualizations

The following diagrams illustrate the experimental workflow and the structural analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration analysis Spectral Interpretation & Structure Confirmation integration->analysis

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_structure Molecular Structure cluster_h1_signals ¹H NMR Signals cluster_c13_signals ¹³C NMR Signals mol This compound aromatic_h Aromatic Protons (H-2, H-6, H-3, H-5) mol->aromatic_h amine_h Amine Proton (NH₂) mol->amine_h thp_h Tetrahydropyran Protons (H-2', H-3', H-4', H-5', H-6') mol->thp_h aromatic_c Aromatic Carbons (C-1 to C-6) mol->aromatic_c thp_c Tetrahydropyran Carbons (C-2', C-3', C-4', C-5', C-6') mol->thp_c

A Comparative Guide to the Mass Spectrometry Analysis of 4-(tetrahydropyran-4-yloxy)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry (MS) data for aniline derivatives structurally related to 4-(tetrahydropyran-4-yloxy)aniline. Due to the limited availability of public mass spectrometry data for this compound, this guide focuses on a comparison with readily available data for similar compounds: 4-aminophenol, 4-methoxyaniline, and 4-ethoxyaniline. The principles of fragmentation observed for these alternatives can be used to predict the mass spectrometric behavior of this compound.

Comparison of Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound and its alternatives.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound this compoundC₁₁H₁₅NO₂193.24[1][2]Predicted: [M]+• at 193, fragments at 109, 85, 65
4-Aminophenol 4-AminophenolC₆H₇NO109.13[3][M]+• at 109, fragments at 80, 65[4][5]
4-Methoxyaniline 4-MethoxyanilineC₇H₉NO123.15[6][M]+• at 123, fragments at 108, 80, 65[6][7]
4-Ethoxyaniline 4-EthoxyanilineC₈H₁₁NO137.18[8][M]+• at 137, fragments at 109, 94, 81, 65[8][9]

Predicted Fragmentation Pathway for this compound

The fragmentation of this compound in mass spectrometry is expected to follow pathways characteristic of both anilines and ethers. The molecular ion peak ([M]+•) would be observed at m/z 193. The primary fragmentation is likely to involve the cleavage of the ether bond and fragmentation of the tetrahydropyran ring.

G mol This compound [M]+• m/z = 193 frag1 [M - C5H8O]+• m/z = 109 mol->frag1 Loss of tetrahydropyran ring frag2 [C5H9O]+• m/z = 85 mol->frag2 Cleavage of C-O bond frag3 [C5H5]+• m/z = 65 frag1->frag3 Loss of HNCO

Predicted fragmentation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable aniline derivatives.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, methanol).

  • For samples in aqueous matrices, perform a liquid-liquid extraction with an appropriate solvent at an alkaline pH (>11)[10].

  • Dry the organic extract with anhydrous sodium sulfate and concentrate to the desired volume.

  • Derivatization with agents like perfluoroalkanoic anhydrides can be performed to improve the chromatographic properties of polar anilines[10].

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes[10].

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10][11].

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[11].

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-400[11].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of aniline derivatives, including those that are less volatile or thermally labile.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.

  • For complex matrices, solid-phase extraction (SPE) may be necessary for sample clean-up[12].

Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: A reverse-phase column such as C18 or PFP (pentafluorophenyl) is typically used[13][14].

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common[13].

    • Flow Rate: 0.2-1.0 mL/min[14].

    • Column Temperature: 30-40 °C[13][14].

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for anilines[12]. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be less susceptible to matrix effects[12].

    • Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution instruments like TOF or Orbitrap.

    • Acquisition Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification[13].

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis dissolve Dissolve Sample extract Liquid-Liquid or Solid-Phase Extraction dissolve->extract derivatize Derivatization (Optional for GC) extract->derivatize chromatography GC or LC Separation derivatize->chromatography ionization Ionization (EI or ESI) chromatography->ionization detection Mass Detection ionization->detection spectra Mass Spectra Interpretation detection->spectra quant Quantification spectra->quant

General experimental workflow for MS analysis of aniline derivatives.

References

Comparative reactivity analysis of ortho-, meta-, and para-isomers of (oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Reactivity Analysis of Ortho-, Meta-, and Para-isomers of (oxan-2-yl)aniline

Introduction

The (oxan-2-yl)aniline scaffold is of significant interest in medicinal chemistry and materials science due to the favorable physicochemical properties conferred by the oxane (tetrahydropyran) moiety, such as enhanced solubility and metabolic stability.[1] Understanding the comparative reactivity of the ortho-, meta-, and para-isomers is crucial for the rational design of synthetic routes and for predicting the biological activity of derivatives. This guide provides a comprehensive analysis of the reactivity of these three isomers, drawing upon theoretical principles and supporting experimental data from analogous compounds due to the limited availability of direct comparative studies on (oxan-2-yl)aniline isomers themselves.[2]

The reactivity of these isomers is primarily governed by the interplay of electronic and steric effects exerted by the (oxan-2-yl) substituent on the aniline ring.

Electronic Effects: The oxan-2-yl group, connected to the aromatic ring via an oxygen atom, exhibits two opposing electronic effects:[2]

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack and decreases the basicity of the amino group.[2]

  • Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions. This effect activates the ring towards electrophilic substitution.[2]

Steric Effects: The bulky oxan-2-yl group can cause significant steric hindrance, particularly when positioned ortho to the amino group. This can impede the approach of reagents to both the amino group and the adjacent positions on the aromatic ring.

Comparative Reactivity Analysis

The overall reactivity of each isomer is a balance of these electronic and steric factors.

  • Para-isomer (4-(oxan-2-yl)aniline): In the para-isomer, the activating +M effect strongly enhances the electron density at the ortho positions relative to the amino group, while the deactivating -I effect is less pronounced due to the distance. The amino group's nucleophilicity is also enhanced by the +M effect. Steric hindrance is minimal at the amino group and the ortho positions. This combination makes the para-isomer the most reactive towards electrophilic aromatic substitution and likely the most basic of the three.

  • Ortho-isomer (2-(oxan-2-yl)aniline): The ortho-isomer experiences a strong -I effect, which decreases the basicity of the nearby amino group. The +M effect increases electron density at the para position. However, the bulky oxan-2-yl group introduces significant steric hindrance around the amino group and the adjacent ortho position, which can dramatically reduce reaction rates.

  • Meta-isomer (3-(oxan-2-yl)aniline): In the meta-isomer, the +M effect does not extend to the meta position, so the electron-withdrawing -I effect dominates, deactivating the ring and reducing the basicity of the amino group compared to the para-isomer. The directing effect of the amino group will favor electrophilic substitution at the ortho and para positions, while the oxan-2-yl group will direct to its own ortho and para positions.

Predicted Reactivity Order:

  • Basicity of the amino group: para > meta > ortho

  • Reactivity towards electrophilic aromatic substitution: para > ortho > meta

Supporting Experimental Data (from Anisidine Isomers)

Due to the lack of direct comparative experimental data for (oxan-2-yl)aniline isomers, we present data for the structurally analogous methoxyaniline (anisidine) isomers to support our theoretical analysis. The methoxy group is a smaller yet electronically similar substituent to the oxan-2-yl group.

PropertyOrtho-anisidineMeta-anisidinePara-anisidine
pKa of Conjugate Acid 4.534.235.34
Reactivity in Oxidation Readily oxidizedOxidizedReadily oxidized

Data sourced from PubChem and other chemical databases.

The pKa values of the anisidine isomers align with the predicted trend for the basicity of the (oxan-2-yl)aniline isomers, with the para-isomer being the most basic and the ortho and meta-isomers being significantly less basic. Studies on the oxidation of anisidine isomers also indicate that the ortho and para isomers are more susceptible to oxidation, which is consistent with the higher electron density at these positions due to the +M effect.[3]

Experimental Protocols

The following are general protocols for the synthesis and a common derivatization reaction of (oxan-2-yl)anilines.

Protocol 1: Synthesis of 4-(oxan-2-yl)aniline via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of the para-isomer.[1]

Materials:

  • 1-bromo-4-(oxan-2-yl)benzene

  • Ammonia or an ammonia surrogate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-(oxan-2-yl)benzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • Add the ammonia source to the reaction mixture.

  • Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(oxan-2-yl)aniline.

Protocol 2: N-Acylation of (oxan-2-yl)aniline

This protocol outlines a general procedure for the acylation of the aniline nitrogen.

Materials:

  • (oxan-2-yl)aniline isomer (ortho, meta, or para)

  • Acetyl chloride or acetic anhydride

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the (oxan-2-yl)aniline isomer (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Logical Relationship of Reactivity Analysis

substituent (oxan-2-yl) Substituent electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric inductive Inductive Effect (-I) Electron Withdrawing electronic->inductive mesomeric Mesomeric Effect (+M) Electron Donating electronic->mesomeric reactivity Overall Reactivity steric->reactivity inductive->reactivity mesomeric->reactivity ortho Ortho-isomer (Steric Hindrance Dominates) reactivity->ortho meta Meta-isomer (-I Effect Dominates) reactivity->meta para Para-isomer (+M Effect Dominates) reactivity->para

Caption: Factors influencing the reactivity of (oxan-2-yl)aniline isomers.

Experimental Workflow for N-Acylation

start Start: (oxan-2-yl)aniline Isomer dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react React at Room Temperature (Monitor by TLC) add_acyl->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Product: N-acyl-(oxan-2-yl)aniline purify->product

Caption: General experimental workflow for the N-acylation of (oxan-2-yl)aniline.

Signaling Pathway of Electronic Effects on Basicity

cluster_para Para-isomer cluster_meta Meta-isomer cluster_ortho Ortho-isomer p_plusM +M Effect Dominates p_increase Increases Electron Density on Amino N p_plusM->p_increase p_high Higher Basicity p_increase->p_high m_minusI -I Effect Dominates m_decrease Decreases Electron Density on Amino N m_minusI->m_decrease m_low Lower Basicity m_decrease->m_low o_minusI Strong -I Effect & Steric Hindrance o_decrease Decreases Electron Density & Hinders Solvation o_minusI->o_decrease o_lowest Lowest Basicity o_decrease->o_lowest

Caption: Influence of electronic effects on the basicity of (oxan-2-yl)aniline isomers.

References

Comparative Biological Activity of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine Derivatives as TGF-β Type I Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of various cellular processes, and its dysregulation is implicated in fibrosis and cancer, making ALK5 a key therapeutic target.[1]

The following sections present quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for the key biological assays, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The inhibitory activities of the synthesized 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives were evaluated against ALK5 kinase and in a cellular assay measuring the inhibition of TGF-β-induced p-SMAD2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compound IDR GroupALK5 IC50 (nM)p-SMAD2 (A549 cells) IC50 (nM)
12a H1.85.3
12b F2.16.8
12c Cl1.54.9
12d Br1.75.1
12e CH32.57.9
12f OCH33.19.5
12g CF31.34.2
12h CN1.65.0
12i Pyridin-2-yl1.23.9
12j Pyridin-3-yl1.44.5
12k Pyridin-4-yl1.13.5
12l Pyrimidin-2-yl1.96.1
12m Pyrazin-2-yl1.75.4
12n 1-Methyl-1H-pyrazol-4-yl1.03.2
12o Thiazol-2-yl2.37.2
12p Oxazol-2-yl2.68.1
12q Isothiazol-5-yl1.54.8
12r Isoxazol-5-yl0.9 2.8

Data extracted from a study on novel ALK5 inhibitors.[1] The R group refers to substitutions on a phenyl ring attached to the 2-amino position of the pyridine core.

Experimental Protocols

ALK5 Kinase Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of ALK5.

  • Reagents and Materials :

    • Recombinant human ALK5 kinase domain.

    • ATP and a suitable peptide substrate (e.g., a generic serine/threonine kinase substrate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection reagent to measure kinase activity, such as ADP-Glo™ Kinase Assay kit which quantifies ADP production.[2]

    • Test compounds dissolved in DMSO.

    • 96-well or 384-well plates.

  • Procedure :

    • A master mix containing the kinase assay buffer, ATP, and the peptide substrate is prepared.

    • The test compounds are serially diluted to the desired concentrations.

    • The recombinant ALK5 enzyme is diluted in the kinase assay buffer.

    • The assay is set up in the wells of the plate by adding the master mix, the test compound dilutions (or DMSO for control), and finally the diluted enzyme to initiate the reaction.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • Following incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • The luminescence or fluorescence is read using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]

Cellular p-SMAD2 Inhibition Assay (A549 cells)

This assay measures the ability of the compounds to inhibit the TGF-β-induced phosphorylation of SMAD2 in a cellular context.

  • Cell Culture :

    • A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • A549 cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then serum-starved for a few hours to reduce basal signaling.

    • The cells are pre-incubated with various concentrations of the test compounds for a defined period (e.g., 1 hour).

    • TGF-β1 is then added to the wells to stimulate the ALK5 signaling pathway, and the cells are incubated for another specific duration (e.g., 30-60 minutes).

    • After stimulation, the cells are lysed, and the levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2 are determined using a method such as ELISA or Western blotting.

    • The ratio of p-SMAD2 to total SMAD2 is calculated, and the percentage of inhibition for each compound concentration is determined relative to the TGF-β1-stimulated control.

    • IC50 values are then calculated from the dose-response curves.

Mandatory Visualization

TGF_beta_ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TGF-β RII TGF_beta->TBRII Binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylates Compound Inhibitor (e.g., 12r) Compound->ALK5 Inhibits p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex p_SMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds Gene_expression Target Gene Transcription DNA->Gene_expression Regulates

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 4-((...)-2-yl)amino Derivatives (12a-r) Kinase_Assay ALK5 Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cellular p-SMAD2 Inhibition Assay (A549) Synthesis->Cell_Assay IC50_Kinase Determine ALK5 IC50 values Kinase_Assay->IC50_Kinase IC50_Cell Determine p-SMAD2 IC50 values Cell_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR

Caption: Experimental Workflow for Biological Evaluation.

Structure-Activity Relationship (SAR) Summary

The data reveals several key structure-activity relationships for this series of ALK5 inhibitors:

  • Effect of Phenyl Ring Substitution (R Group) : The nature of the substituent on the phenyl ring at the 2-amino position of the pyridine core significantly influences the inhibitory activity.

    • Electron-withdrawing groups such as trifluoromethyl (CF3, 12g ) and cyano (CN, 12h ), as well as halogens (F, Cl, Br), generally resulted in potent inhibitors.

    • Heteroaromatic rings as substituents were well-tolerated and in some cases led to enhanced potency. Notably, the introduction of a 4-pyridyl (12k ), 1-methyl-1H-pyrazol-4-yl (12n ), and isoxazol-5-yl (12r ) group resulted in compounds with exceptional potency.

    • Compound 12r , bearing an isoxazol-5-yl substituent, emerged as the most potent derivative in both the enzymatic and cellular assays, with IC50 values of 0.9 nM and 2.8 nM, respectively.[1]

This guide provides a concise overview of the comparative biological activity of a promising series of ALK5 inhibitors, offering valuable insights for researchers in the fields of oncology and fibrosis drug discovery.

References

Comparative Guide to Analytical Methods for the Characterization of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, a compound of interest in pharmaceutical development and chemical research. The following sections detail experimental protocols, present expected quantitative data for each method, and offer a comparative analysis to aid in method selection for identity, purity, and structural elucidation.

Overview of Analytical Techniques

The structural characterization and purity assessment of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can be effectively achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for purity determination and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers separation with structural information based on mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy provides confirmation of functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is a robust method for assessing the purity of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline and quantifying it in the presence of impurities.

Experimental Protocol

A generalized reversed-phase HPLC method is proposed below, which can be optimized for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3-μm particle size.

  • Mobile Phase: A gradient elution can be employed for separating a wide range of impurities.

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.

Expected Data
ParameterExpected Value
Retention Time (RT) 5-8 minutes
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL
Linearity (r²) > 0.999

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aniline derivatives, it provides excellent separation and structural information from mass spectra.[1]

Experimental Protocol

The following protocol is adapted from established methods for aniline analysis.[1][2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 1 minute.

    • Ramp to 150 °C at 3 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[3]

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of 1 mg/mL.

Expected Data
ParameterExpected Value
Molecular Ion (M⁺) m/z 193
Key Fragment Ions m/z 109 (loss of tetrahydropyran), m/z 85 (tetrahydropyranyl cation), m/z 93 (aminophenol radical cation)
Retention Time (RT) 15-20 minutes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

Experimental Protocol
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.

  • ¹H NMR:

    • Standard pulse program.

    • Acquire at least 16 scans.

  • ¹³C NMR:

    • Proton-decoupled pulse program.

    • Acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

Expected Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8d2HAr-H (ortho to -O)
~ 6.7d2HAr-H (ortho to -NH₂)
~ 4.3m1HO-CH (of pyran)
~ 3.9m2HO-CH₂ (axial, of pyran)
~ 3.6 (broad s)s2H-NH₂
~ 3.5m2HO-CH₂ (equatorial, of pyran)
~ 2.0m2HCH₂ (axial, of pyran)
~ 1.8m2HCH₂ (equatorial, of pyran)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150Ar-C (C-O)
~ 140Ar-C (C-NH₂)
~ 120Ar-CH
~ 116Ar-CH
~ 70O-CH (of pyran)
~ 65O-CH₂ (of pyran)
~ 33CH₂ (of pyran)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Solid: Prepare a KBr pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: A thin film between two salt plates (e.g., NaCl or KBr).

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Expected Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, DoubletN-H stretching (primary amine)
3050-3000MediumAromatic C-H stretching
2950-2850StrongAliphatic C-H stretching
1620-1580StrongAromatic C=C stretching
1520-1490StrongN-H bending
1250-1200StrongAryl-O stretching
1100-1050StrongC-O-C stretching (ether)

Workflow and Method Comparison

The following diagram illustrates a typical workflow for the characterization of a chemical substance like 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline.

G Characterization Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Data Integration & Reporting Sample Sample of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline Purity Purity & Quantification (HPLC) Sample->Purity Purity Check Structure_ID Preliminary Structure ID (GC-MS) Sample->Structure_ID Initial ID Data_Analysis Comprehensive Data Analysis Purity->Data_Analysis NMR_analysis Definitive Structure Elucidation (1H & 13C NMR) Structure_ID->NMR_analysis Confirm Structure Structure_ID->Data_Analysis NMR_analysis->Data_Analysis FTIR_analysis Functional Group Confirmation (FTIR) FTIR_analysis->Data_Analysis Report Final Characterization Report Data_Analysis->Report

A typical workflow for the analytical characterization of a chemical compound.
Comparison Summary

TechniquePrimary UseStrengthsLimitations
HPLC Purity assessment, QuantificationHigh resolution, excellent for quantitative analysis, applicable to a wide range of compounds.Provides limited structural information on its own.
GC-MS Identification, quantification of volatile impuritiesHigh sensitivity, provides molecular weight and fragmentation data for structural clues.[4]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[5]
NMR Unambiguous structural elucidationProvides detailed information about the molecular structure, connectivity, and stereochemistry.Lower sensitivity compared to MS, requires a relatively pure sample.
FTIR Functional group identificationFast, non-destructive, provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure.

Conclusion and Recommendations

For a comprehensive characterization of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline, a multi-technique approach is recommended.

  • For routine purity testing and quality control: A validated HPLC-UV method is the most suitable choice due to its robustness, precision, and ease of use.

  • For structural confirmation and identification of unknown impurities: GC-MS is highly valuable for providing molecular weight and fragmentation patterns. For definitive structural elucidation, ¹H and ¹³C NMR are indispensable.

  • For quick identity confirmation: FTIR can serve as a rapid screening tool to confirm the presence of key functional groups.

By integrating the data from these complementary analytical methods, researchers can ensure the identity, purity, and structural integrity of 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline for its intended application in drug development and scientific research.

References

A Comparative Guide to the Structural Elucidation of 4-(tetrahydropyran-4-yloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 4-(tetrahydropyran-4-yloxy)aniline derivatives. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages data from structurally related aniline derivatives to provide a comprehensive comparison. We will explore the experimental protocols of X-ray crystallography and compare its utility with alternative analytical techniques.

X-ray Crystallography Data of Aniline Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional atomic arrangements of crystalline materials. For aniline derivatives, this method offers invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing, which are critical for understanding structure-activity relationships (SAR).[1]

Table 1: Crystal Data and Structure Refinement Details for Selected Aniline Derivatives

Parameter4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline4,4'-Oxydianiline[1][2]4-Methoxy-N-phenylaniline[3]
Chemical Formula C₂₅H₂₁ClN₄O₆C₁₂H₁₂N₂OC₁₃H₁₃NO
Molecular Weight 524.91 g/mol 200.24 g/mol 199.24 g/mol
Crystal System TriclinicOrthorhombicOrthorhombic
Space Group P-1P2₁2₁2₁Pccn
a (Å) 9.524(4)5.7203(10)15.090(3)
b (Å) 11.064(4)7.7326(14)18.394(4)
c (Å) 12.334(7)22.8219(42)7.596(2)
α (°) 88.869(17)9090
β (°) 70.14(2)9090
γ (°) 83.410(19)9090
Volume (ų) 1214.0(10)1009.5(3)2108.4(8)
Z 248
Temperature (K) 298(2)293(2)295(2)
Radiation (λ) Mo Kα (0.71073 Å)Mo Kα (0.71073 Å)Mo Kα (0.71073 Å)
R-factor (%) 4.82.8-

Experimental Protocol for Single-Crystal X-ray Diffraction

The journey from a synthesized aniline derivative to a fully refined crystal structure involves a series of critical steps.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging part of an SCXRD study. For aniline derivatives, slow evaporation of a saturated solution is a common and effective technique.

  • Solvent Selection : A solvent or a mixture of solvents in which the aniline derivative has moderate solubility should be chosen. Common choices include toluene, methanol, acetone, and ethyl acetate.[4] The ideal solvent allows the compound to dissolve upon heating and become supersaturated as it slowly cools or evaporates.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray diffractometer.

  • Instrument Setup : The instrument is equipped with an X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] The crystal is usually flash-cooled to around 100 K in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.

  • Unit Cell Determination : A few initial diffraction images are collected to determine the unit cell parameters and the crystal system.

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms in the crystal.

  • Data Reduction : The intensities of the diffraction spots are integrated, corrected for experimental factors, and used to generate a set of structure factors.

  • Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and other parameters are refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

Visualization of Experimental Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Aniline Derivative purification Purification synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

structural_relationship target This compound analog1 4-Methoxyaniline target->analog1 Simpler alkoxy group analog2 4-Ethoxyaniline target->analog2 Simpler alkoxy group analog3 4,4'-Oxydianiline target->analog3 Related ether linkage analog1->analog2 Homologous series

Structural relationship of target compound and its analogs.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of aniline derivatives often involves a multi-technique approach.[4]

Table 2: Comparison of Analytical Techniques for the Characterization of Aniline Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Provides the precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.[1]Unambiguous structure determination.[1]Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information only.
Nuclear Magnetic Resonance (NMR) Reveals the chemical environment of individual atoms (¹H, ¹³C), providing information on the molecular structure and connectivity in solution.[4][5][6]Non-destructive, provides information on dynamic processes in solution.[5][6]Does not provide information on the 3D spatial arrangement or intermolecular interactions in the solid state.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[4]High sensitivity, requires very small amounts of sample.Does not provide detailed 3D structural information.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., N-H, C-O bonds) and the substitution pattern on the aromatic ring.[4][7][8]Fast and simple to perform.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized derivative and separates it from starting materials and byproducts.[4][9]High resolution and sensitivity for purity assessment.Primarily a separation technique, provides limited structural information.

References

Purity Assessment of Synthesized 4-(tetrahydropyran-4-yloxy)aniline: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-(tetrahydropyran-4-yloxy)aniline, a key building block in the synthesis of various pharmaceutical compounds. This guide outlines a detailed HPLC protocol, compares it with an alternative method, and presents supporting data and visualizations to aid in analytical method development and validation.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed using a developed Reversed-Phase HPLC (RP-HPLC) method. For comparison, the same batch was also analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), another common technique for the analysis of volatile and semi-volatile organic compounds.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18 (Octadecylsilane)Polysiloxane-based (e.g., DB-5ms)
Typical Mobile Phase Gradient mixture of Acetonitrile and Ammonium Acetate buffer.Inert carrier gas (e.g., Helium).
Temperature Ambient or slightly elevated (e.g., 30-40 °C).High temperature required for volatilization (e.g., 200-300 °C).
Sample Derivatization Generally not required.May be required to increase volatility and thermal stability.
Detection UV-Vis, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)

Table 2: Purity Profile of this compound by HPLC and GC-MS

CompoundHPLC (Area %)GC-MS (Area %)Identification
This compound99.5299.48Product
4-Aminophenol0.150.18Starting Material
4-Nitrophenol0.080.11Starting Material/Intermediate
Impurity A0.110.09Unidentified By-product
Impurity B0.140.14Unidentified By-product

Experimental Protocols

A detailed protocol for the recommended HPLC method is provided below.

HPLC Method for Purity Assessment of this compound

Objective: To determine the purity of this compound and quantify potential impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 240 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Area % Purity integrate->calculate result Purity Report calculate->result

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparison of Analytical Techniques

The choice of analytical technique is crucial for accurate purity determination. Below is a logical diagram comparing the suitability of HPLC and GC for the analysis of this compound.

Method_Comparison cluster_hplc HPLC Analysis cluster_gc GC Analysis compound This compound (Polar, Thermally Labile) hplc_adv Advantages: - Suitable for polar & non-volatile compounds - Ambient temperature analysis - No derivatization needed compound->hplc_adv High Suitability gc_disadv Disadvantages: - Potential for thermal degradation - May require derivatization compound->gc_disadv Lower Suitability conclusion Conclusion: HPLC is the preferred method hplc_adv->conclusion hplc_disadv Disadvantages: - Higher solvent consumption gc_adv Advantages: - High resolution for volatile compounds gc_disadv->conclusion

Caption: Comparison of HPLC and GC for the analysis of this compound.

Potential Impurities

The synthesis of this compound typically proceeds via a Williamson ether synthesis between a protected or unprotected aminophenol and a suitable tetrahydropyran derivative, often followed by a reduction step if starting from a nitrophenol. Potential impurities that should be monitored include:

  • Starting Materials: Unreacted 4-aminophenol or 4-nitrophenol, and the tetrahydropyran electrophile.

  • Intermediates: In the case of a nitro-group reduction, intermediates such as nitroso, azoxy, and azo compounds may be present.

  • By-products: Side products from the Williamson ether synthesis, such as C-alkylated isomers or products of elimination reactions.

The developed HPLC method demonstrates good resolution between the main peak and potential impurities, making it a reliable technique for the quality control of synthesized this compound.

A comparative study of 4-(tetrahydropyran-4-yloxy)aniline solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its application. This guide provides a comparative study of the predicted solubility of 4-(tetrahydropyran-4-yloxy)aniline in a range of common organic solvents. Due to the limited availability of public quantitative data, this document focuses on a predicted solubility profile based on the molecule's structural characteristics and provides a detailed experimental protocol for researchers to determine precise solubility values.

The molecular structure of this compound, featuring a polar aniline group capable of hydrogen bonding and a tetrahydropyran ring with an ether linkage, suggests a nuanced solubility profile. The aromatic aniline portion contributes to interactions with a variety of organic solvents through van der Waals forces and dipole-dipole interactions. The presence of the nitrogen and oxygen atoms allows for hydrogen bonding, which will significantly influence its solubility in protic and aprotic polar solvents.

Predicted Solubility Profile

The following table outlines the predicted qualitative solubility of this compound in various organic solvents, categorized by their polarity and hydrogen bonding capabilities. These predictions are based on the principle of "like dissolves like" and the known solubility characteristics of similar aniline and tetrahydropyran derivatives.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amine and ether functionalities of the solute.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to facilitate strong solute-solvent interactions.
IsopropanolMediumThe bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, leading to moderate solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic compounds, including those with amine and ether groups.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileMediumWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO and DMF, which may result in moderate solubility.
AcetoneMediumThe ketone group in acetone can act as a hydrogen bond acceptor, leading to moderate solubility.
Nonpolar TolueneLowThe nonpolar nature of toluene will have limited affinity for the polar functional groups of the molecule.
HexaneLowAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar regions of the compound.
Dichloromethane (DCM)MediumDCM has a moderate polarity and can engage in dipole-dipole interactions, suggesting it may be a moderately effective solvent.
Diethyl EtherMediumThe ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of diethyl ether can accommodate the nonpolar parts of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method is recommended.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Oven

Procedure:

  • Sample Preparation: Accurately weigh a known amount of each organic solvent into separate vials.

  • Saturation: Add an excess of this compound to each vial to create a saturated solution. The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant through a syringe filter to remove any undissolved solid.

  • Evaporation: Transfer the filtered solution to a pre-weighed vial. Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S = (mass of residue / volume of filtered solution) * 100

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Solvent saturate Create Saturated Solution prep_solvent->saturate prep_solute Weigh Solute prep_solute->saturate equilibrate Equilibrate at Constant Temp. saturate->equilibrate filter Filter Supernatant equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

A Comparative Analysis of Electronic and Steric Effects in Positional Isomers of (Oxan-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a detailed comparison of the electronic and steric effects of the ortho-, meta-, and para-isomers of (oxan-4-yloxy)aniline. The position of the (oxan-4-yloxy) substituent on the aniline ring significantly influences the molecule's properties, including the basicity of the amino group and its reactivity in nucleophilic and electrophilic substitution reactions. This document summarizes key quantitative data, outlines experimental protocols for their determination, and presents logical frameworks to understand these structure-property relationships, aiming to assist researchers in medicinal chemistry and materials science.

Introduction

The (oxan-4-yloxy)aniline scaffold is a key structural motif in various areas of drug development and materials science. The oxane (tetrahydropyran) moiety can enhance properties such as lipophilicity and metabolic stability.[1] The placement of the (oxan-4-yloxy) group at the ortho, meta, or para position relative to the amino group dictates the interplay of electronic and steric effects, which in turn governs the molecule's overall chemical behavior and biological activity.

  • Electronic Effects: The substituent exerts both an inductive (-I) and a mesomeric (+M) effect. The oxygen atom withdraws electron density via the sigma bond (-I effect), while its lone pairs can donate electron density into the aromatic ring through resonance (+M effect).[1] The balance of these effects modulates the electron density on the aniline nitrogen, thus affecting its basicity (pKa).

  • Steric Effects: The bulky oxane group can physically obstruct access to the amino group or adjacent positions on the aromatic ring. This steric hindrance is most pronounced in the ortho-isomer and can dramatically influence reaction rates and binding affinities.[2][3]

This guide will compare these effects across the three positional isomers:

  • 2-(oxan-4-yloxy)aniline (ortho-isomer)

  • 3-(oxan-4-yloxy)aniline (meta-isomer)

  • 4-(oxan-4-yloxy)aniline (para-isomer)

Comparative Data Summary

While direct, side-by-side experimental data for these specific isomers is limited in publicly available literature, the following tables compile predicted values and representative data from analogous substituted anilines to illustrate the expected trends.

Table 1: Physicochemical Properties of (Oxan-4-yloxy)aniline Isomers
Property2-(ortho)-Isomer3-(meta)-Isomer4-(para)-IsomerRationale & General Principle
Predicted pKa ~3.5 - 4.0~4.2 - 4.6~5.0 - 5.4The ortho-isomer's basicity is reduced by steric hindrance to solvation of the anilinium ion and potential intramolecular H-bonding. The para-isomer benefits most from the +M effect, increasing nitrogen basicity.
Predicted XlogP 1.6[4]~1.71.6[5]Lipophilicity is expected to be similar across isomers, though intramolecular interactions in the ortho-isomer can slightly alter it.[6]
Molecular Weight 193.24[4]193.24193.24[7]Isomers have identical molecular formulas (C₁₁H₁₅NO₂).[4][7]
Table 2: Relative Reaction Rates (Qualitative)
Reaction Type2-(ortho)-Isomer3-(meta)-Isomer4-(para)-IsomerControlling Factor
N-Acylation Very SlowModerateFastSteric Hindrance: The ortho-substituent severely blocks the amino group, drastically reducing reactivity.[3][8]
Electrophilic Aromatic Substitution (EAS) SlowModerateFastElectronic & Steric Effects: The -NH₂ and -OR groups are activating ortho-, para-directors. In the para-isomer, the most activated sites are sterically accessible. In the ortho-isomer, the substituent sterically hinders attack at one of the activated ortho-positions.

Analysis of Effects

Electronic Effects

The electronic influence of the (oxan-4-yloxy) group is a combination of its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M).

  • Para-Isomer: The +M effect strongly dominates, increasing electron density at the para position (relative to the ether) and on the nitrogen atom. This leads to the highest basicity (pKa) among the isomers.

  • Meta-Isomer: The +M effect does not extend to the meta position. Therefore, the electron-withdrawing -I effect is the primary electronic influence on the amino group, resulting in lower basicity compared to the para-isomer.

  • Ortho-Isomer: Both +M and -I effects are operative. However, steric effects often override the electronic contributions, leading to complex and sometimes counterintuitive outcomes.[9] Steric inhibition of resonance can occur, where the bulky group twists the C-O bond, reducing orbital overlap and diminishing the +M effect.[9]

Steric_Hindrance cluster_ortho Ortho-Isomer cluster_para Para-Isomer Reagent1 Acylating Reagent Block Steric Block Reagent1->Block NH2_ortho Amino Group (-NH2) Result1 Reaction Slowed or Prevented Block->NH2_ortho Hindrance Reagent2 Acylating Reagent Access Unhindered Access Reagent2->Access NH2_para Amino Group (-NH2) Result2 Normal Reaction Rate Access->NH2_para pKa_Workflow start Start prep 1. Dissolve Aniline Isomer in Solvent start->prep setup 2. Calibrate & Immerse pH Electrode prep->setup titrate 3. Titrate with Std. HCl Record (Volume, pH) setup->titrate plot 4. Plot pH vs. Volume titrate->plot analyze 5. Find Half-Equivalence Point (Veq/2) plot->analyze end pKa = pH at Veq/2 analyze->end

References

Safety Operating Guide

Proper Disposal of 4-(Tetrahydropyran-4-yloxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-(Tetrahydropyran-4-yloxy)aniline, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1]

Key Safety Precautions:

  • Always handle this chemical in a well-ventilated area or in a chemical fume hood.[1]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl, neoprene, or Viton are recommended for aniline compounds, while nitrile gloves are not recommended), safety goggles, and a lab coat.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

II. Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [3]
Boiling Point 348.1 ± 32.0 °C (Predicted)[4]
Density 1.141 ± 0.06 g/cm³ (Predicted)[4]
pKa 5.07 ± 0.10 (Predicted)[4]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal company.

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing boats) in a dedicated, properly labeled, and sealed waste container.[2] The container should be made of a compatible material, such as polyethylene.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound". Include the approximate concentration and date.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2] Keep the container tightly closed and store it below eye level.[2]

Step 2: Spill Management In the event of a small spill, follow these steps:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Personal Protection: Wear appropriate PPE as described in Section I.

  • Containment: Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.[2][5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste. For aniline compounds, it is sometimes recommended to neutralize the residue with a dilute solution of acetic acid.[6]

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [7]

Step 3: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[1][8][9]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Management prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_handling Avoid Inhalation, Ingestion, and Skin Contact prep_ppe->prep_handling prep_fumehood Work in a Ventilated Area (Chemical Fume Hood) prep_fumehood->prep_handling disp_collect Collect Waste in a Labeled, Sealed Container prep_handling->disp_collect After Use spill_evacuate Evacuate and Secure Area prep_handling->spill_evacuate In Case of Spill disp_storage Store in a Designated Secure Area disp_collect->disp_storage disp_contact Contact EHS for Waste Pickup disp_storage->disp_contact spill_contain Contain Spill with Inert Absorbent spill_evacuate->spill_contain spill_large For Large Spills, Contact EHS Immediately spill_evacuate->spill_large spill_collect Collect Waste and Decontaminate Area spill_contain->spill_collect spill_collect->disp_collect

Caption: Workflow for Handling and Disposal of this compound.

G start Chemical Waste Generated is_spill Is it a Spill? start->is_spill spill_size Small or Large Spill? is_spill->spill_size Yes collect_waste Collect in Labeled Hazardous Waste Container is_spill->collect_waste No (Routine Waste) small_spill Contain with Absorbent Collect and Decontaminate spill_size->small_spill Small large_spill Evacuate and Contact EHS spill_size->large_spill Large small_spill->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste final_disposal Arrange for Pickup by Licensed Waste Disposal store_waste->final_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.